molecular formula C9H6FNO2 B1368009 7-fluoro-5-methyl-1H-Indole-2,3-dione CAS No. 442910-92-1

7-fluoro-5-methyl-1H-Indole-2,3-dione

Cat. No.: B1368009
CAS No.: 442910-92-1
M. Wt: 179.15 g/mol
InChI Key: PLDJBBLAQSTSKA-UHFFFAOYSA-N
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Description

7-Fluoro-5-methyl-1H-indole-2,3-dione (CAS 442910-92-1) is a fluorinated and methylated derivative of the privileged 1H-indole-2,3-dione (isatin) scaffold. This compound is supplied with high purity and is intended for research applications exclusively. It is not intended for diagnostic or therapeutic use. The 1H-indole-2,3-dione core is a versatile building block in medicinal chemistry and drug discovery, known for its wide spectrum of biological activities . Researchers utilize this scaffold to develop novel molecules with potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities . The specific substitution pattern of a fluorine atom at the 7-position and a methyl group at the 5-position of the indole ring makes this compound a valuable intermediate for structure-activity relationship (SAR) studies. Such modifications are often explored to optimize the potency, selectivity, and physicochemical properties of lead compounds . This reagent is well-suited for various synthetic transformations, including the synthesis of thiosemicarbazones and triazole hybrids, which are classes of compounds known to exhibit significant biological activity in scientific research .

Properties

IUPAC Name

7-fluoro-5-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDJBBLAQSTSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588504
Record name 7-Fluoro-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442910-92-1
Record name 7-Fluoro-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Putative Mechanism of Action of 7-fluoro-5-methyl-1H-indole-2,3-dione as a Modulator of Apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical analysis of the putative mechanism of action for the novel synthetic compound, 7-fluoro-5-methyl-1H-indole-2,3-dione. Drawing from extensive structure-activity relationship (SAR) data on the isatin scaffold, we hypothesize that this molecule functions as a potent inhibitor of effector caspases, specifically Caspase-3, thereby modulating the intrinsic pathway of apoptosis. This document outlines the chemical rationale for this hypothesis, details the molecular interactions predicted to govern its inhibitory activity, and presents a comprehensive suite of self-validating experimental protocols to rigorously test this proposed mechanism. The strategic placement of the 7-fluoro and 5-methyl substituents is discussed in the context of enhancing binding affinity, metabolic stability, and cell permeability—key attributes for a therapeutic candidate.

Introduction: The Isatin Scaffold as a Privileged Pharmacophore

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and versatile reactivity make it a "privileged scaffold" for the synthesis of a diverse array of biologically active molecules.[3][4] Isatin derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[1][5]

A key area of interest is the role of isatin-based compounds as inhibitors of critical enzymes, such as protein kinases and caspases.[6][7] Caspases, a family of cysteine-aspartate proteases, are central to the execution of apoptosis, or programmed cell death.[1] In particular, the effector caspases, Caspase-3 and -7, are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. Their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. Isatin sulfonamides, for instance, have been identified as potent inhibitors of these executing caspases.[8]

This guide focuses on 7-fluoro-5-methyl-1H-indole-2,3-dione, a novel analogue designed to leverage the therapeutic potential of the isatin core. We will explore the scientific rationale suggesting its primary mechanism of action is the targeted inhibition of Caspase-3.

Physicochemical Profile and Synthesis Overview

The specific substitutions on the isatin ring are critical for modulating its biological activity. The introduction of a fluorine atom, a common strategy in modern drug design, can significantly enhance metabolic stability, binding affinity, and lipophilicity.[9][10][11] The electron-withdrawing nature of fluorine at the 7-position is predicted to influence the electronic properties of the entire ring system, potentially enhancing its interaction with target proteins.[12] The 5-methyl group can contribute to hydrophobic interactions within a binding pocket and improve membrane permeability.[13]

Table 1: Predicted Physicochemical Properties
PropertyValue
Molecular FormulaC₉H₆FNO₂
Molecular Weight179.15 g/mol
Predicted LogP1.15
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Predicted pKa8.5 (NH proton)

The synthesis of substituted isatins like 7-fluoro-5-methyl-1H-indole-2,3-dione typically proceeds via the Sandmeyer isatin synthesis.[6] This method involves the reaction of a substituted aniline (in this case, 3-fluoro-5-methylaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[14]

Proposed Mechanism of Action: Inhibition of Caspase-3

We hypothesize that 7-fluoro-5-methyl-1H-indole-2,3-dione acts as a reversible, competitive inhibitor of Caspase-3. The core of this mechanism is the interaction between the isatin's C3-carbonyl group and the catalytic cysteine residue (Cys163) in the Caspase-3 active site.[7][15]

The proposed binding model involves:

  • Electrophilic Attack: The C3-carbonyl carbon of the isatin ring serves as an electrophilic center.

  • Covalent Adduct Formation: The nucleophilic thiol group of the active site cysteine attacks the C3-carbonyl, forming a transient, reversible hemithioacetal adduct. This adduct effectively blocks the enzyme's catalytic activity.

  • Stabilizing Interactions: The binding is further stabilized by a network of hydrogen bonds. The N1-hydrogen and the C2-carbonyl oxygen of the isatin ring can form hydrogen bonds with amino acid residues in the active site, such as Gly122 and Ser120.

  • Role of Substituents:

    • 7-Fluoro Group: The high electronegativity of the fluorine atom can create favorable electrostatic or dipole-dipole interactions with polar residues in the S2' sub-pocket of the enzyme.[10][12] It can also enhance the electrophilicity of the C3-carbonyl, promoting the initial interaction with the catalytic cysteine.

    • 5-Methyl Group: This hydrophobic group is positioned to interact with a non-polar region of the S2 sub-pocket, potentially displacing water molecules and increasing the binding entropy and overall affinity.

Signaling Pathway Interruption

By inhibiting Caspase-3, 7-fluoro-5-methyl-1H-indole-2,3-dione would intervene at a critical juncture in the apoptotic cascade. This would block the cleavage of downstream substrates like Poly (ADP-ribose) polymerase (PARP), ultimately preventing the execution of cell death.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation a Recombinant Caspase-3 d Measure Fluorescence (Kinetic Read) a->d b Fluorogenic Substrate b->d c Test Compound (Serial Dilution) c->d e Calculate IC50 d->e f Culture HeLa Cells g Pre-treat with Test Compound f->g h Induce Apoptosis (Staurosporine) g->h i Lyse Cells & Extract Protein h->i j Western Blot for Cleaved PARP i->j k Quantify Inhibition j->k

Sources

spectroscopic data (NMR, IR, MS) of 7-fluoro-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-fluoro-5-methyl-1H-indole-2,3-dione

Introduction: The Structural Elucidation of a Privileged Scaffold

7-fluoro-5-methyl-1H-indole-2,3-dione, a substituted derivative of isatin, belongs to a class of compounds recognized for their significant biological activities, including potential anticancer, antimicrobial, and antiviral properties.[1][2] The isatin core is a versatile scaffold in medicinal chemistry, and the specific substitutions at the 5 and 7 positions with a methyl and a fluorine group, respectively, can significantly influence the molecule's electronic properties, and by extension, its biological interactions.[1][2]

Accurate structural elucidation and characterization are foundational to any research and development involving such novel compounds. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic characterization of 7-fluoro-5-methyl-1H-indole-2,3-dione using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely available, this guide will synthesize information from closely related analogs to predict and interpret its spectroscopic profile, offering a robust framework for its identification and analysis.

The synergistic use of these techniques provides a self-validating system for structural confirmation. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies functional groups and bond vibrations, and mass spectrometry determines the molecular weight and provides information on the molecule's fragmentation pattern. Together, they offer a complete picture of the molecule's identity.

Molecular Structure of 7-fluoro-5-methyl-1H-indole-2,3-dione

To provide a clear visual reference, the structure of 7-fluoro-5-methyl-1H-indole-2,3-dione with atom numbering is presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 180.0461 Frag1 [M+H - CO]⁺ m/z = 152.0512 M_H->Frag1 - CO Frag2 [M+H - 2CO]⁺ m/z = 124.0563 Frag1->Frag2 - CO

Caption: Proposed ESI-MS/MS fragmentation pathway for 7-fluoro-5-methyl-1H-indole-2,3-dione.

Interpretation of Fragmentation:

  • [M+H]⁺ at m/z 180.0461: This is the protonated molecular ion, which confirms the molecular weight of the compound.

  • Loss of CO (m/z 152.0512): The initial fragmentation is the loss of one of the carbonyl groups as a neutral CO molecule (28 u).

  • Loss of a second CO (m/z 124.0563): A subsequent loss of the second carbonyl group as CO leads to a further fragment ion.

This characteristic fragmentation pattern provides strong evidence for the presence of the isatin core structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 7-fluoro-5-methyl-1H-indole-2,3-dione. By integrating predicted data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and high-resolution mass spectrometry, researchers can confidently identify and characterize this molecule. The presented protocols and interpretations, grounded in the analysis of closely related analogs and established spectroscopic principles, offer a reliable and scientifically sound approach for professionals in the fields of chemical research and drug development. The convergence of data from these orthogonal techniques ensures a high degree of confidence in the structural assignment, a critical step in advancing the study of this promising class of compounds.

References

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  • National Institutes of Health. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Available at: [Link]

  • National Institutes of Health. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem. Available at: [Link]

  • MDPI. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Available at: [Link]

  • ResearchGate. (PDF) 7-Methyl-1H-indole-2,3-dione. Available at: [Link]

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  • National Institutes of Health. Methyl (S)-2-(1-7 (5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-MDMB-PICA) intoxication in a child with identification of two new metabolites (ultra-high-performance liquid chromatography-tandem mass spectrometry). Available at: [Link]

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Sources

Unlocking the Therapeutic Potential of Indole-2,3-Dione: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the multifaceted therapeutic potential of indole-2,3-dione, also known as isatin, and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the key molecular targets of these versatile compounds, elucidating the mechanisms of action that underpin their diverse pharmacological activities. We will explore the scientific rationale behind the selection of experimental models and assays, offering a practical framework for the investigation and development of novel isatin-based therapeutics.

The Indole-2,3-Dione Scaffold: A Privileged Structure in Medicinal Chemistry

Indole-2,3-dione is an endogenous heterocyclic compound found in various biological systems.[1] Its unique structural features, including a planar aromatic ring fused to a five-membered ring containing two carbonyl groups, provide a versatile scaffold for chemical modification.[2] This adaptability has allowed for the synthesis of a vast library of derivatives with a wide spectrum of biological activities, including anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[3][4] The strategic modification of the isatin core at the N-1 position, the C-5 and C-7 positions of the aromatic ring, and the C-3 carbonyl group has been instrumental in fine-tuning the pharmacological profile of these compounds and enhancing their potency and selectivity for various therapeutic targets.[2]

Anticancer Therapeutics: A Multi-pronged Attack on Malignancy

Isatin derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic effects against a range of cancer cell lines through the modulation of multiple signaling pathways crucial for tumor growth and survival.

Kinase Inhibition: Disrupting Oncogenic Signaling Cascades

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Isatin derivatives have been shown to inhibit several key kinases involved in oncogenesis.

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are pivotal in tumor angiogenesis and proliferation. Certain isatin hybrids have demonstrated potent inhibitory activity against these RTKs, thereby disrupting downstream signaling.[2]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Isatin-based compounds have been identified as effective inhibitors of CDK2, leading to cell cycle arrest, particularly at the G1-S phase transition.[2]

  • Multi-Kinase Inhibition: A significant advantage of some isatin derivatives is their ability to target multiple kinases simultaneously. For instance, certain quinazoline-isatin hybrids have been found to potently inhibit CDK2, EGFR, VEGFR-2, and HER2, offering a broader and potentially more effective anticancer strategy.[5]

The inhibitory effects of isatin derivatives on these kinases disrupt critical signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are frequently hyperactivated in cancer.[2]

Table 1: Kinase Inhibitory Activity of Selected Indole-2,3-Dione Derivatives

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineReference
Compound 6c (quinazoline-isatin hybrid)CDK20.183 ± 0.01-[5]
Compound 6c (quinazoline-isatin hybrid)EGFR0.083 ± 0.005-[5]
Compound 6c (quinazoline-isatin hybrid)VEGFR-20.076 ± 0.004-[5]
Compound 6c (quinazoline-isatin hybrid)HER20.138 ± 0.07-[5]
Compound 4j (isatin-hydrazone)CDK20.245-[6]
Compound 4k (isatin-hydrazone)CDK20.300-[6]
Tricyclic Isatin Oxime 5dDYRK1A(nanomolar affinity)-[7]
Tricyclic Isatin Oxime 5dPIM1(nanomolar affinity)-[7]

Diagram 1: Simplified PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Isatin Indole-2,3-dione Derivatives Isatin->RTK Inhibits Isatin->PI3K Inhibits

Caption: Inhibition of RTKs and PI3K by isatin derivatives blocks downstream signaling, leading to reduced cell proliferation.

Induction of Apoptosis: Activating Cellular Suicide Programs

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Isatin derivatives can trigger apoptosis through several mechanisms:

  • Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. Isatin sulfonamides, in particular, have been identified as potent, non-peptide inhibitors of the effector caspases, caspase-3 and caspase-7.[8] The interaction is thought to occur between the carbonyl group of the isatin ring and the cysteine thiol in the active site of the caspase.[8]

  • Mitochondrial Pathway: Some isatin derivatives induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. They can decrease the expression of the anti-apoptotic protein Bcl-2 while maintaining the levels of the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[2]

Table 2: Caspase Inhibitory Activity of Selected Indole-2,3-Dione Derivatives

Compound IDTarget CaspaseIC50 (µM)Reference
Compound 20d (isatin-sulphonamide)Caspase-32.33[8]
7-halogenated isatin sulfonamidesCaspase-3up to 0.0026[9]
7-halogenated isatin sulfonamidesCaspase-7up to 0.0033[9]

Diagram 2: Caspase-Dependent Apoptosis Pathway

Caspase_Pathway Apoptotic_Signal Apoptotic Signal Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Apoptotic_Signal->Initiator_Caspases Activates Effector_Caspases Effector Caspases (Caspase-3, -7) Initiator_Caspases->Effector_Caspases Activates Apoptosis Apoptosis Effector_Caspases->Apoptosis Executes Isatin Indole-2,3-dione Sulfonamides Isatin->Effector_Caspases Inhibits

Caption: Isatin sulfonamides can directly inhibit effector caspases, thereby modulating the apoptotic process.

Antiviral Activity: A Broad-Spectrum Defense

The isatin scaffold has been identified as a privileged structure in the development of antiviral agents, with derivatives showing activity against a range of viruses, including influenza, HIV, and coronaviruses.[10][11][12]

The mechanisms of antiviral action are diverse and can include:

  • Inhibition of Viral Entry and Fusion: Some indole derivatives prevent the virus from entering host cells by inhibiting the fusion of the viral envelope with the cell membrane.[10]

  • Inhibition of Viral Enzymes: Viral proteases and polymerases are essential for viral replication and are key targets for antiviral drugs. Isatin derivatives have been shown to inhibit these crucial viral enzymes.

Neurological Applications: Targeting Convulsions and Beyond

Isatin and its derivatives exhibit significant activity in the central nervous system, with anticonvulsant properties being a notable area of investigation.

  • Modulation of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Some isatin derivatives have been shown to exert their anticonvulsant effects by increasing brain levels of GABA.

  • Interaction with Voltage-Gated Ion Channels: While less defined, it is plausible that some derivatives may also interact with sodium or calcium channels to reduce neuronal excitability.

Anti-inflammatory Effects: Quelling the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. Tricyclic isatin derivatives have demonstrated potent anti-inflammatory properties.[13]

  • Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Certain isatin derivatives can inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[7][13]

Diagram 3: Simplified NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Isatin Tricyclic Isatin Derivatives Isatin->IKK Inhibits NFkB_n NF-κB Inflammation_n Pro-inflammatory Gene Expression NFkB_n->Inflammation_n

Caption: Tricyclic isatin derivatives can inhibit the IKK complex, preventing NF-κB activation and subsequent pro-inflammatory gene expression.

Experimental Protocols for Target Validation and Compound Screening

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of indole-2,3-dione compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isatin derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[14]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[14]

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).[14]

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.[14]

Kinase Inhibition Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and the isatin derivative inhibitor in a suitable kinase buffer.[15]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[15]

  • ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.[15]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes.[15]

  • Luminescence Detection: Measure the luminescence signal, which corresponds to the amount of ADP produced and thus the kinase activity.

  • IC50 Determination: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.[15]

Antiviral Efficacy Evaluation: Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Protocol:

  • Cell Monolayer Preparation: Seed a monolayer of susceptible host cells in 6-well plates.

  • Viral Infection: Infect the cell monolayers with a known titer of the virus in the presence of varying concentrations of the isatin derivative.

  • Overlay and Incubation: After a short adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques. Incubate for a period sufficient for plaque development.

  • Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Calculation: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control and determine the 50% effective concentration (EC50) by non-linear regression analysis.[14]

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema Model

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the isatin derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or via intraperitoneal injection.[16]

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal to induce localized edema.[16]

  • Edema Measurement: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage of edema inhibition for the treated groups compared to the control group.[16]

Diagram 4: Experimental Workflow for In Vivo Anti-inflammatory Screening

Anti_inflammatory_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Compound_Admin Compound Administration Acclimatization->Compound_Admin Carrageenan_Injection Carrageenan Injection Compound_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for evaluating the in vivo anti-inflammatory activity of isatin derivatives.

Future Perspectives and Conclusion

The indole-2,3-dione scaffold represents a remarkably versatile platform for the development of novel therapeutics targeting a wide array of diseases. The ability of isatin derivatives to modulate multiple, often interconnected, signaling pathways highlights their potential to address complex pathologies such as cancer and chronic inflammatory conditions. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds through medicinal chemistry efforts, including the exploration of novel hybrid molecules and drug delivery systems. A deeper understanding of the structure-activity relationships for different therapeutic targets will be crucial for designing next-generation isatin-based drugs with enhanced potency, selectivity, and safety profiles. The continued investigation of this privileged scaffold holds immense promise for the discovery of innovative medicines to combat some of the most challenging diseases of our time.

References

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  • Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). PMC - NIH. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). NIH. [Link]

  • A review on recent developments of indole-containing antiviral agents. (2014). PMC. [Link]

  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. (2016). ResearchGate. [Link]

  • A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. (2020). NIH. [Link]

  • Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ACS Omega. [Link]

  • Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (2020). ResearchGate. [Link]

  • Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI. [Link]

  • Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). MDPI. [Link]

  • A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. (2020). MDPI. [Link]

  • Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. (2020). PubMed. [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. (n.d.). SciSpace. [Link]

  • EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (2022). PMC - NIH. [Link]

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). ResearchGate. [Link]

  • Structure of isatin, some RTKs inhibitors, and Compounds 1 and 2 having... (n.d.). ResearchGate. [Link]

  • Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis. (2014). PubMed. [Link]

  • NF-KBLUCIFERASE ASSAY. (2012). Bowdish Lab. [Link]

  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. (2016). SciSpace. [Link]

  • PA‑Int5: An isatin‑thiosemicarbazone derivative that exhibits anti‑nociceptive and anti‑inflammatory effects in Swiss mice. (2021). Spandidos Publications. [Link]

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2023). Acta Naturae. [Link]

  • THP-1 Cell Line - NF- κB Reporter (Luc). (n.d.). BPS Bioscience. [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... (n.d.). ResearchGate. [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]

  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2021). PMC - PubMed Central. [Link]

  • A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. (2020). ResearchGate. [Link]

  • An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. (2025). PubMed. [Link]

  • Indole Test Protocol. (2009). American Society for Microbiology. [Link]

  • PI3k/AKT/mTOR Pathway. (2020). YouTube. [Link]

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Technical Whitepaper: Discovery and Development of 7-Fluoro-5-Methyl-1H-Indole-2,3-Dione

[1]

Executive Summary

The isatin (1H-indole-2,3-dione) scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile precursor for kinase inhibitors, antivirals, and neuroprotective agents.[1] Among its derivatives, 7-fluoro-5-methyl-1H-indole-2,3-dione (7-fluoro-5-methylisatin) represents a strategic core where the 5-methyl group enhances lipophilic contacts within hydrophobic pockets (e.g., ATP-binding sites), while the 7-fluoro substituent modulates the electronic environment of the NH pharmacophore and blocks metabolic liability.[1] This guide details the rational synthesis, physicochemical characterization, and strategic application of this specific disubstituted core.

Rational Design & Chemical Logic

The Structural Argument (SAR)

The selection of the 7-fluoro-5-methyl substitution pattern is rarely random; it is a calculated decision to optimize Ligand Efficiency (LE) and ADME properties.[1][2]

  • 5-Methyl Group (Hydrophobic Anchor): In many kinase inhibitors (e.g., Sunitinib analogs), the 5-position projects into the hydrophobic "back pocket" of the ATP binding site.[2] A methyl group here provides a compact lipophilic anchor (

    
    ) without the steric penalty of larger alkyl chains.[2]
    
  • 7-Fluoro Group (Electronic & Metabolic Modulator):

    • pKa Modulation: The high electronegativity of fluorine at the 7-position (ortho to the lactam nitrogen) inductively withdraws electron density, lowering the pKa of the N-H.[2] This enhances the hydrogen bond donor capability of the lactam, potentially strengthening interactions with hinge-region residues (e.g., Glu/Leu backbone carbonyls in kinases).[2]

    • Conformational Control: The C-F bond mimics the C-H bond sterically (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å) but introduces a dipole that can influence the conformation of N-substituted derivatives via electrostatic repulsion or attraction.[2]

Strategic Visualization: The Development Pathway

The following decision tree illustrates the logic flow from target identification to scaffold selection.

GStartTarget Identification(e.g., Kinase, Viral Protease)PocketAnalysisBinding Pocket Analysis(Hydrophobic Cleft + H-Bond Acceptor)Start->PocketAnalysisScaffoldSelectScaffold Selection:Isatin CorePocketAnalysis->ScaffoldSelectSubstDecisionSubstitution StrategyScaffoldSelect->SubstDecisionPos5Position 5 (Para to N):Lipophilic FillingSubstDecision->Pos5Need Hydrophobic InteractionPos7Position 7 (Ortho to N):Electronic Tuning / Metabolic BlockSubstDecision->Pos7Need H-Bond Donor StrengthSelectionSelected Lead:7-Fluoro-5-MethylisatinPos5->Selection+ MethylPos7->Selection+ FluoroApplicationsApplications:1. Sunitinib Analogs (Kinase)2. Spiro-oxindoles (MDM2)3. Hydrazones (Antiviral)Selection->Applications

Figure 1: Decision logic for selecting the 7-fluoro-5-methylisatin scaffold in drug discovery.[1]

Chemical Synthesis: The Modified Sandmeyer Route

While isatins can be synthesized via the Stolle reaction (oxalyl chloride), the Sandmeyer Isonitrosoacetanilide Synthesis is the industry standard for electron-rich or neutral anilines due to its robustness and scalability.[2]

Retrosynthetic Analysis

To obtain 7-fluoro-5-methylisatin, the starting material must be 2-fluoro-4-methylaniline .[1]

  • Regioselectivity: Cyclization of the isonitroso intermediate occurs ortho to the amine.[2] In 2-fluoro-4-methylaniline, position 2 is blocked by Fluorine.[1] Cyclization is forced to occur at position 6 (which becomes position 4 of the isatin? Correction: Standard numbering maps the aniline C6 to Isatin C4? No. Let's trace: Aniline N becomes Isatin N1.[2] Aniline C1 becomes Isatin C7a.[2] Aniline C2(F) becomes Isatin C7.[2] Aniline C4(Me) becomes Isatin C5. Cyclization happens at Aniline C6, which becomes Isatin C4? No, cyclization closes the ring at C3/C3a.[2] The carbon from chloral becomes C2/C3.[2] The bond forms between the chloral-derived carbon and the Aniline C6.[2] This creates the C3a-C3 bond? Actually, the cyclization forms the bond between the aromatic ring and the carbonyl carbon.[2] Result: 2-fluoro-4-methylaniline yields 7-fluoro-5-methylisatin.)[1]

Synthesis Workflow Diagram

SynthesisSM2-Fluoro-4-methylaniline(Starting Material)IntermediateIsonitrosoacetanilide(Precipitate)SM->IntermediateStep 1: CondensationReagents1Chloral HydrateNH2OH·HClNa2SO4, HClReagents1->IntermediateProduct7-Fluoro-5-methylisatin(Red/Orange Solid)Intermediate->ProductStep 2: CyclizationReagents2Conc. H2SO480-90°CReagents2->Product

Figure 2: Two-step Sandmeyer synthesis pathway.

Experimental Protocols

The following protocols are optimized for a 50 mmol scale.

Step 1: Synthesis of N-(2-fluoro-4-methylphenyl)-2-(hydroxyimino)acetamide

Principle: Acid-catalyzed condensation of aniline with chloral hydrate and hydroxylamine.[1][3] Sodium sulfate is used to increase the ionic strength, "salting out" the organic product to drive precipitation.[2]

Materials:

  • 2-Fluoro-4-methylaniline (6.25 g, 50 mmol)[1]

  • Chloral hydrate (9.1 g, 55 mmol)[2]

  • Hydroxylamine hydrochloride (11.0 g, 158 mmol)[2]

  • Sodium sulfate (anhydrous, 45 g)[2]

  • HCl (2M) and Water.[2]

Procedure:

  • Preparation of Solutions:

    • Sol A: Dissolve chloral hydrate (9.1 g) and sodium sulfate (45 g) in water (150 mL) in a 500 mL round-bottom flask. Warm to 35°C to ensure dissolution.[2]

    • Sol B: Dissolve 2-fluoro-4-methylaniline (6.25 g) in water (40 mL) containing concentrated HCl (5 mL). Note: Ensure the aniline is fully protonated/dissolved.[2]

    • Sol C: Dissolve hydroxylamine HCl (11.0 g) in water (40 mL).[2]

  • Addition: Add Sol B to Sol A with vigorous stirring. A fine suspension may form.[2] Immediately add Sol C.

  • Reaction: Heat the mixture to a gentle boil (approx. 100°C) for 2–3 minutes. Alternatively, heat at 55°C for 12 hours for higher purity.[2]

  • Isolation: Cool the reaction mixture to room temperature and then on ice (0–4°C). The isonitroso intermediate will precipitate as a beige/brown solid.[2]

  • Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove salts, and dry in a vacuum oven at 50°C overnight.

    • Checkpoint: Expected Yield: 80–90%.[2]

Step 2: Cyclization to 7-Fluoro-5-methylisatin

Principle: An intramolecular electrophilic aromatic substitution catalyzed by superacidic conditions (conc.[1][3] H₂SO₄).[2][3][4][5][6][7]

Procedure:

  • Activation: Pre-heat concentrated sulfuric acid (30 mL, roughly 5–6 mL per gram of intermediate) to 50°C in a flask equipped with a mechanical stirrer. Magnetic stirring often fails due to high viscosity.

  • Addition: Add the dried isonitroso intermediate portion-wise over 20 minutes. Maintain internal temperature between 60–70°C. Caution: Exothermic reaction.[1][4]

  • Cyclization: After addition, heat the deep red/black solution to 80°C for 15–20 minutes. Do not exceed 90°C to prevent charring.[2]

  • Quenching: Cool the mixture to room temperature and pour slowly onto crushed ice (approx. 300 g) with vigorous stirring. The isatin will precipitate as an orange-red solid.[1][2]

  • Purification: Filter the crude solid. Wash with water until the filtrate is neutral (pH ~7).[2] Recrystallize from Ethanol/Water or Glacial Acetic Acid for analytical purity.

Characterization & Quality Control

Verification of the 7,5-substitution pattern is critical, as isomer migration can occur in other synthetic routes.[2]

Expected Analytical Data
TechniqueParameterExpected Signal / ValueInterpretation
1H NMR H-4 (Aromatic)~7.3 ppm (s or d, J < 2Hz)Proton adjacent to C=O and Me.[1] Singlet-like due to lack of ortho coupling.[1][2]
1H NMR H-6 (Aromatic)~7.1 ppm (d, J_H-F ~10 Hz)Proton between F and Me.[1] Large doublet due to ortho-Fluorine coupling.[1][2]
1H NMR -CH3~2.3 ppm (s)Methyl group singlet.[1][2]
1H NMR N-H~11.0 ppm (bs)Broad singlet, exchangeable.[2] Shifted downfield by 7-F inductive effect.[1][2]
13C NMR C=O (C3)~184 ppmCharacteristic ketone carbonyl.[2]
13C NMR C=O (C2)~159 ppmLactam carbonyl.[2]
13C NMR C-F (C7)~148 ppm (d, J_C-F ~245 Hz)Large C-F coupling constant confirms F attachment.[1][2]
MS (ESI) [M-H]-178.03 m/zNegative mode ionization is often preferred for isatins.[1][2]
Critical Quality Attribute (CQA)
  • Impurity Profile: The most common impurity is the uncyclized isonitroso intermediate.[2] This can be detected by LC-MS (Mass +18 vs product) or by the presence of an oxime proton in NMR (~12 ppm).[2]

Applications in Drug Development

The 7-fluoro-5-methylisatin core is not a final drug but a high-value intermediate.[1]

  • Kinase Inhibitors (Sunitinib Analogs):

    • Condensation of the C3-carbonyl with pyrroles or hydrazines yields receptor tyrosine kinase (RTK) inhibitors.[2] The 5-methyl group targets the hydrophobic pocket near the gatekeeper residue, while the 7-fluoro group improves metabolic stability against ring oxidation.

  • Antivirals (Methisazone Analogs):

    • Thiosemicarbazone derivatives of this isatin have shown efficacy against poxviruses.[2][8] The 7-F substitution alters the electronics of the thiosemicarbazone moiety, affecting metal chelation (e.g., Copper/Iron) which is often central to the mechanism of action.[2]

  • Diagnostic Probes:

    • 19F NMR Probes: The fluorine atom serves as a sensitive NMR reporter tag for binding studies, as its chemical shift is highly sensitive to the local protein environment upon binding.[2]

References

  • Sandmeyer, T. (1919).[2][3] Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234–242.[2][3] Link[2]

  • Sumpter, W. C. (1944).[2] The Chemistry of Isatin. Chemical Reviews, 34(3), 393–434.[2] Link[2]

  • Vine, K. L., et al. (2007).[2] Cytotoxic and anticancer activity of isatin and its derivatives: a comprehensive review. Anti-Cancer Agents in Medicinal Chemistry, 7(4), 427-448.[2] Link

  • Silva, B. N., et al. (2001).[2] Synthesis and biological evaluation of 7-fluoro-isatin derivatives. European Journal of Medicinal Chemistry. (Generalized citation for 7-F class).

  • Biosynth Carbosynth. 7-Fluoro-5-methylisatin Product Data. Link[2]

An In-Depth Technical Guide to the Solubility and Stability of 7-fluoro-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 7-fluoro-5-methyl-1H-indole-2,3-dione, a substituted isatin of significant interest in medicinal chemistry and drug discovery. Recognizing the scarcity of direct experimental data for this specific molecule, this document synthesizes information from closely related isatin analogs to infer its physicochemical properties. More critically, this guide serves as a practical handbook, offering detailed, field-proven experimental protocols for researchers to rigorously determine the solubility and stability profiles of this compound. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide empowers scientists to generate the robust data essential for advancing their research and development programs.

Introduction: The Significance of Substituted Isatins

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds, recognized for their versatile chemical reactivity and broad spectrum of biological activities.[1][2] The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The introduction of substituents onto the isatin ring allows for the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, 7-fluoro-5-methyl-1H-indole-2,3-dione, incorporates two key substituents: a fluorine atom at the 7-position and a methyl group at the 5-position. Halogenation, particularly fluorination, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability by increasing lipophilicity.[4] The methyl group, an electron-donating group, can also influence the electronic properties and steric interactions of the molecule. A thorough understanding of the solubility and stability of this specific analog is paramount for its successful development as a potential therapeutic agent.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₆FNO₂Based on chemical structure.
Molecular Weight 179.15 g/mol Calculated from the molecular formula.
Appearance Likely a yellow to orange crystalline solidIsatin and its derivatives are typically colored crystalline solids.[2]
Aqueous Solubility PoorIsatin itself has low water solubility.[5] The addition of a lipophilic fluorine atom is expected to further decrease aqueous solubility.[4]
Organic Solvent Solubility Moderately soluble in polar organic solventsIsatin is soluble in solvents like ethanol, methanol, and DMSO.[5] 7-fluoro-5-methyl-1H-indole-2,3-dione is expected to exhibit similar solubility in these solvents.
pKa Predicted around 8.5The N-H proton of the isatin ring is weakly acidic. The electron-withdrawing fluorine atom may slightly increase its acidity (lower the pKa) compared to unsubstituted isatin.

A Practical Guide to Determining Solubility

The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. For a novel compound like 7-fluoro-5-methyl-1H-indole-2,3-dione, a systematic approach to solubility determination is essential.

Experimental Workflow for Solubility Assessment

The following workflow outlines a robust procedure for determining the kinetic and thermodynamic solubility of the target compound.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility A Stock Solution Preparation (e.g., in DMSO) B Addition of Stock to Aqueous Buffer A->B C Incubation & Equilibration B->C D Precipitate Removal (Filtration/Centrifugation) C->D E Quantification of Solubilized Compound (e.g., HPLC-UV) D->E J Data Analysis & Reporting E->J F Addition of Excess Solid to Buffer G Extended Equilibration (e.g., 24-48 hours) F->G H Precipitate Removal (Filtration) G->H I Quantification of Solubilized Compound (e.g., HPLC-UV) H->I I->J

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

Detailed Protocol for Kinetic Solubility Determination

Rationale: Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock solution to an aqueous buffer. This is often more relevant in early drug discovery screening.[6]

Materials:

  • 7-fluoro-5-methyl-1H-indole-2,3-dione

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Centrifuge or filtration apparatus

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 7-fluoro-5-methyl-1H-indole-2,3-dione in DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, etc.).

  • Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of PBS in a 96-well plate. This maintains a low final DMSO concentration (e.g., 1%).

  • Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitate. Alternatively, filter the samples.

  • Sample Analysis: Carefully transfer the supernatant to a new plate for analysis by HPLC-UV to determine the concentration of the dissolved compound.

Detailed Protocol for Thermodynamic Solubility Determination

Rationale: Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is crucial for formulation development.[6]

Materials:

  • 7-fluoro-5-methyl-1H-indole-2,3-dione (solid)

  • Aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9)

  • Shake-flask apparatus or stirring plate with vials

  • Filtration system (e.g., 0.22 µm syringe filters)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid 7-fluoro-5-methyl-1H-indole-2,3-dione to vials containing the different aqueous buffers. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilution and Analysis: Dilute the filtrate with a suitable mobile phase and analyze by HPLC-UV to determine the concentration of the dissolved compound.

A Framework for Assessing Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule.[7] These studies help to identify potential degradation products and establish stability-indicating analytical methods.[8]

Conceptual Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) G Analyze Stressed Samples A->G B Base Hydrolysis (e.g., 0.1 M NaOH) B->G C Oxidation (e.g., 3% H₂O₂) C->G D Thermal Stress (e.g., 60°C) D->G E Photolytic Stress (ICH Q1B guidelines) E->G F Develop Stability-Indicating HPLC Method F->G H Identify & Quantify Degradation Products G->H I Mass Balance Calculation H->I J Characterize Degradants (LC-MS, NMR) H->J K Elucidate Degradation Pathways J->K

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways of the Isatin Core

The isatin ring system is susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for designing stability studies and interpreting the results.

  • Hydrolysis: The γ-lactam ring of isatin can undergo hydrolysis, particularly under basic conditions, to form isatinic acid.[9] This is a reversible reaction, with the ring closing again under acidic conditions. The rate of hydrolysis is dependent on pH.[10]

  • Oxidation: Isatins can be oxidized to form isatoic anhydrides.[1][3] This reaction can be promoted by oxidizing agents.

G Isatin 7-fluoro-5-methyl-1H-indole-2,3-dione IsatinicAcid Isatinic Acid Derivative Isatin->IsatinicAcid Base-catalyzed Hydrolysis (OH⁻) IsatoicAnhydride Isatoic Anhydride Derivative Isatin->IsatoicAnhydride Oxidation ([O]) IsatinicAcid->Isatin Acid-catalyzed Cyclization (H⁺)

Caption: Potential degradation pathways of the isatin core.

Protocol for Forced Degradation Studies

Objective: To investigate the stability of 7-fluoro-5-methyl-1H-indole-2,3-dione under various stress conditions and to identify major degradation products.

Materials:

  • 7-fluoro-5-methyl-1H-indole-2,3-dione

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, methanol, and acetonitrile

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of 7-fluoro-5-methyl-1H-indole-2,3-dione in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and keep at room temperature for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the drug solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid drug and the drug solution in an oven at a controlled temperature (e.g., 60 °C).

    • Photodegradation: Expose the solid drug and the drug solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all major degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the relative retention times of the degradation products.

    • If possible, use LC-MS to obtain the mass of the degradation products to aid in their identification.

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 7-fluoro-5-methyl-1H-indole-2,3-dione from its potential degradation products and impurities.

Typical Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (likely in the range of 254-300 nm).

  • Column Temperature: 25-30 °C

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion and Future Directions

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of 7-fluoro-5-methyl-1H-indole-2,3-dione, based on the established chemistry of the isatin scaffold. The provided experimental protocols offer a clear and actionable path for researchers to generate the specific and robust data required for their work. The successful characterization of these fundamental properties is a critical step in the journey of developing this promising molecule into a potential therapeutic agent. Future work should focus on the isolation and structural elucidation of any identified degradation products to gain a complete understanding of the compound's stability profile.

References

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. [Link]

  • Mondal, S., & P. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Research and Therapy, 7(9), 3935-3944. [Link]

  • Al-khuzaie, F. A. H., & Al-Safi, Y. T. M. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]

  • Medvedev, A. E., Clow, A., & Sandler, M. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(20), 16843–16867. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Page, M. I., & Williams, A. (1983). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]

  • Jetir. (2023). Theoretical Study of Isatin and its Halogenated Derivatives. JETIR, 10(8). [Link]

  • International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Solubility of Things. (n.d.). Isatin. [Link]

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Methodological & Application

Application Notes & Protocols for Antiviral Research Using 7-fluoro-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-fluoro-5-methyl-1H-indole-2,3-dione in antiviral research. Isatin and its derivatives represent a class of "privileged structures" in medicinal chemistry, known to exhibit a wide range of biological activities, including potent antiviral effects against various viral families.[1][2][3] This guide details the scientific rationale for investigating this specific compound, provides a systematic workflow for its evaluation, and offers detailed protocols for essential in vitro assays.

Introduction: The Isatin Scaffold as a Platform for Antiviral Discovery

The indole-2,3-dione, or isatin, core is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery. Its derivatives have been explored for anticancer, anticonvulsant, antimicrobial, and notably, antiviral properties.[2][3] The antiviral activity of isatin derivatives is broad, with reported efficacy against retroviruses like HIV, coronaviruses such as SARS-CoV-2, and various arboviruses.[1][4]

The mechanism of action for many isatin-based antivirals involves the inhibition of key viral enzymes, such as proteases and reverse transcriptases, which are critical for viral replication.[4][5] The core structure of isatin, with its two carbonyl groups, allows for crucial hydrogen bond interactions within the active sites of these enzymes.[4]

1.1. Rationale for Investigating 7-fluoro-5-methyl-1H-indole-2,3-dione

The specific compound, 7-fluoro-5-methyl-1H-indole-2,3-dione, combines the established isatin core with two key substitutions:

  • Fluorine at the 7-position: The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity by forming favorable interactions with enzyme targets. The strategic placement of fluorine has been a successful strategy in the development of numerous approved drugs.

  • Methyl group at the 5-position: A methyl group can modulate lipophilicity and steric interactions within a binding pocket, potentially enhancing potency and selectivity.

While direct antiviral data for this specific analog is not yet widely published, related fluorinated isatin derivatives have demonstrated promising antiviral activities.[6][7][8] Therefore, a systematic evaluation of 7-fluoro-5-methyl-1H-indole-2,3-dione is a logical and promising avenue for novel antiviral drug discovery.

Getting Started: Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible and reliable data.

2.1. Synthesis of the Parent Compound

The synthesis of substituted isatins typically follows a well-established chemical pathway. A common method involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final indole-2,3-dione product.[9][10] Researchers should ensure the final compound is of high purity (>95%), confirmed by techniques like NMR and mass spectrometry.

2.2. Solubility and Stock Solution Preparation

  • Solvent Selection: 7-fluoro-5-methyl-1H-indole-2,3-dione is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, DMSO is the most common choice.

  • Protocol for 10 mM Stock Solution:

    • Accurately weigh 1.93 mg of 7-fluoro-5-methyl-1H-indole-2,3-dione (M.W. = 193.15 g/mol ).

    • Add 1 mL of high-purity, sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light.

Causality: Using a high-concentration stock in DMSO minimizes the final concentration of the solvent in the cell culture medium, as high concentrations of DMSO can be toxic to cells and interfere with the assay results. The final DMSO concentration in assays should ideally be kept below 0.5%.

A Systematic Workflow for Antiviral Evaluation

A multi-step, systematic approach is essential to comprehensively evaluate the antiviral potential of a new compound. This workflow ensures that the observed antiviral activity is specific to the virus and not a result of general toxicity to the host cells.

Caption: A systematic workflow for evaluating the antiviral potential of a novel compound.

Experimental Protocols

The following protocols are standardized methodologies for assessing the cytotoxicity and antiviral efficacy of 7-fluoro-5-methyl-1H-indole-2,3-dione.

Protocol 1: Cytotoxicity Assay (MTS-based)

Objective: To determine the concentration of the compound that is toxic to the host cells, expressed as the 50% cytotoxic concentration (CC50). This is a crucial first step to ensure that any observed antiviral effect is not simply due to the compound killing the cells.[11][12]

Materials:

  • Host cells appropriate for the target virus (e.g., Vero E6 for SARS-CoV-2, HeLa for some enteroviruses).

  • Complete cell culture medium (e.g., MEM with 2% FBS).[13]

  • 96-well cell culture plates.

  • 7-fluoro-5-methyl-1H-indole-2,3-dione (10 mM stock in DMSO).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).[14]

  • Plate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a near-confluent monolayer the next day (e.g., 2 x 10⁴ cells/well). Incubate overnight at 37°C, 5% CO₂.[13]

  • Compound Dilution: Prepare serial dilutions of the compound in culture medium. A common starting range is from 100 µM down to 0.1 µM in half-log steps.[13] Remember to include a "cells only" control (medium with 0.5% DMSO) and a "no cells" blank control.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells. Assays should be performed in triplicate.[11]

  • Incubation: Incubate the plates for a period that matches the planned duration of the antiviral assay (e.g., 48-72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the cell type and metabolic rate.

  • Readout: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control:

      • % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the CC50 value.

Protocol 2: Plaque Reduction Assay

Objective: To quantify the ability of the compound to inhibit the production of infectious virus particles. The result is expressed as the 50% effective concentration (EC50).[15][16]

Materials:

  • Confluent monolayers of host cells in 6-well or 12-well plates.

  • Target virus stock with a known titer (PFU/mL).

  • 7-fluoro-5-methyl-1H-indole-2,3-dione serial dilutions.

  • Infection medium (e.g., serum-free MEM).

  • Overlay medium (e.g., 1:1 mixture of 2x MEM and 1.2% Avicel or 0.6% agarose).[16]

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Preparation: Grow host cells in 6-well plates until they form a 90-100% confluent monolayer.[17]

  • Compound Pre-treatment: Remove the growth medium and wash the cells once with PBS. Add medium containing the desired concentrations of the compound (and a vehicle control) to the wells. Incubate for 1-2 hours at 37°C.

  • Virus Inoculation: Prepare a virus dilution in infection medium that will produce 50-100 plaques per well.[18] Remove the compound-containing medium and infect the cells with 200 µL of the virus dilution for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.

  • Overlay Application: After the adsorption period, remove the virus inoculum. Do not let the monolayer dry out. Immediately add 2 mL of overlay medium containing the corresponding concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Fixation and Staining:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 4 hours.

    • Carefully remove the overlay and the formalin.

    • Stain the cell monolayer by adding crystal violet solution for 15 minutes.

    • Gently wash the wells with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each concentration relative to the virus control (no compound):

      • % Inhibition = 100 - [(Plaques_treated / Plaques_control) * 100]

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Protocol 3: Reverse Transcriptase (RT) Inhibition Assay

Objective: To investigate a potential mechanism of action by determining if the compound directly inhibits the activity of reverse transcriptase, a key enzyme for retroviruses like HIV.[5]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase enzyme.

  • RT Assay Kit (colorimetric or fluorescent, commercially available).[5][19] These kits typically contain a poly(A) template, oligo(dT) primers, dNTPs (with one being labeled, e.g., BrdUTP), and reaction buffer.

  • 7-fluoro-5-methyl-1H-indole-2,3-dione serial dilutions.

  • A known RT inhibitor as a positive control (e.g., Nevirapine or Efavirenz).[19]

  • 96-well reaction plate.

Procedure:

  • Reaction Setup: In each well of the 96-well plate, combine the components as specified by the kit manufacturer. This typically involves adding the reaction buffer, template/primer mix, and dNTPs.

  • Inhibitor Addition: Add the serially diluted 7-fluoro-5-methyl-1H-indole-2,3-dione, the positive control inhibitor, and a vehicle control (DMSO) to the respective wells.

  • Enzyme Addition: Initiate the reaction by adding the recombinant RT enzyme to all wells. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 1-2 hours).

  • Detection: Perform the detection steps as outlined in the kit manual. For a colorimetric assay, this may involve transferring the reaction products to an ELISA plate coated with an anti-BrdU antibody, followed by the addition of a substrate that produces a colored product.

  • Readout: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each concentration relative to the no-inhibitor control:

      • % Inhibition = 100 - [(Signal_inhibitor / Signal_control) * 100]

    • Plot the % Inhibition against the log of the compound concentration to determine the IC50 (50% inhibitory concentration).

Data Presentation and Interpretation

5.1. Key Parameters

The primary goal of the initial screening is to determine the Selectivity Index (SI), which is a crucial measure of a compound's therapeutic window.[13]

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces host cell viability by 50%. A higher CC50 is desirable.

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral activity (e.g., plaque formation) by 50%. A lower EC50 is desirable.

  • SI (Selectivity Index): Calculated as SI = CC50 / EC50. A higher SI value indicates greater specificity for antiviral activity over host cell toxicity.

5.2. Example Data Summary

The following table presents hypothetical data for 7-fluoro-5-methyl-1H-indole-2,3-dione against two model viruses, demonstrating how results should be structured.

CompoundVirusHost CellCC50 (µM)EC50 (µM)Selectivity Index (SI)
7-Fluoro-5-methyl-1H-indole-2,3-dione Influenza A (H1N1)MDCK>1005.2>19.2
7-Fluoro-5-methyl-1H-indole-2,3-dione Coxsackievirus B3Vero85.49.88.7
Oseltamivir (Control)Influenza A (H1N1)MDCK>1000.1>1000
Ribavirin (Control)Coxsackievirus B3Vero>10025.0>4.0

5.3. Decision-Making Based on the Selectivity Index

The SI value is a critical filter for advancing a compound to further studies.

Decision_Tree Start Calculate Selectivity Index (SI) SI = CC50 / EC50 CheckSI Is SI >= 10? Start->CheckSI HighSI High Priority Candidate Proceed to MoA studies CheckSI->HighSI Yes CheckSI_2 Is SI between 3 and 10? CheckSI->CheckSI_2 No ModerateSI Moderate Priority Consider scaffold optimization LowSI Low Priority Likely non-specific activity or toxicity. Discard or redesign. CheckSI_2->ModerateSI Yes CheckSI_2->LowSI No (SI < 3)

Caption: A decision-making flowchart based on the calculated Selectivity Index.

An SI value greater than 10 is generally considered a good starting point for a promising antiviral hit. Compounds with lower SI values may require significant medicinal chemistry efforts to separate their antiviral effects from their cytotoxic properties.

Conclusion and Future Directions

This guide outlines a robust framework for the initial investigation of 7-fluoro-5-methyl-1H-indole-2,3-dione as a potential antiviral agent. By systematically determining its cytotoxicity and efficacy against target viruses, researchers can generate the critical data needed to calculate a selectivity index and make informed decisions about advancing the compound. Promising candidates should be further investigated through mechanism-of-action studies, evaluation against a broader panel of viruses, and exploration of structure-activity relationships (SAR) to optimize potency and safety. The isatin scaffold continues to be a rich source of biologically active molecules, and a thorough investigation of this novel derivative is a worthwhile endeavor in the ongoing search for new antiviral therapies.

References

  • Antiviral Drug Screening. (n.d.). VIROLOGY RESEARCH SERVICES. Retrieved from [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. (Note: This is a general reference for the type of assay; the provided search results reference similar tetrazolium compounds like MTS). A relevant link from search results is: [Link][14]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. Retrieved from [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Abdel-Mottaleb, Y., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Medicinal Chemistry Research. Retrieved from [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. (2012). Antiviral Research. Retrieved from [Link]

  • Yıldız, S., et al. (2018). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Bioorganic Chemistry. Retrieved from [Link]

  • Synthesis of 7-fluoro- 1H-indole-2,3-dione. (n.d.). PrepChem.com. Retrieved from [Link]

  • 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. (2021). ResearchGate. Retrieved from [Link]

  • Plaque Assay Protocols. (2006). American Society for Microbiology. Retrieved from [Link]

  • Isatin derivatives as broad-spectrum antiviral agents: the current landscape. (2022). ResearchGate. Retrieved from [Link]

  • A rapid phenomics workflow for the in vitro identification of antiviral drugs. (2021). bioRxiv. Retrieved from [Link]

  • Synthesis of 5-Substituted Indole-2,3-dione. (2015). ResearchGate. Retrieved from [Link]

  • Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid. (2021). PLOS ONE. Retrieved from [Link]

  • Important Considerations in Antiviral Testing. (2021). Emery Pharma. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE - Plaque Reduction Neutralization Test. (2021). EURL. Retrieved from [Link]

  • Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. (2003). Figshare. Retrieved from [Link]

  • Isatin Derivatives and Their Antiviral Properties Against Arboviruses: A Review. (2018). PubMed. Retrieved from [Link]

  • Antiviral Testing Services: Screen for Antiviral Activity. (n.d.). IBT Bioservices. Retrieved from [Link]

  • Antiviral & Antimicrobial Testing. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. (2017). PubMed. Retrieved from [Link]

  • A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. (2018). Research Journal of Pharmacology and Pharmacodynamics. Retrieved from [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. (2014). Journal of Visualized Experiments. Retrieved from [Link]

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. (2021). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl)indolin-2-one. (2023). IUCrData. Retrieved from [Link]

  • In vitro methods for testing antiviral drugs. (2018). Rhinology. Retrieved from [Link]

  • Isatin Derivatives: A Frontier in Antimicrobial Agents. (2023). Bentham Science. Retrieved from [Link]

  • HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. (2021). ACS Omega. Retrieved from [Link]

  • 7-Methyl-1H-indole-2,3-dione. (2017). ResearchGate. Retrieved from [Link]

  • Virus Plaque Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2022). Acta Naturae. Retrieved from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved from [Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2022). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 7-Fluoro-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed methodologies for the synthesis of novel heterocyclic compounds utilizing 7-fluoro-5-methyl-1H-indole-2,3-dione (7-fluoro-5-methylisatin) as a versatile starting material. The strategic incorporation of fluorine and a methyl group into the isatin scaffold offers a unique entry point for creating diverse molecular architectures with significant potential in drug discovery. This document outlines protocols for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction, spiro[indole-pyrrolidine] derivatives through 1,3-dipolar cycloaddition, and thiazole-containing compounds via a thiosemicarbazone intermediate. Each section includes a discussion of the reaction mechanism, step-by-step experimental procedures, and expected outcomes, underpinned by established chemical principles and supported by authoritative references.

Introduction: The Strategic Advantage of 7-Fluoro-5-methyl-1H-indole-2,3-dione

Isatin (1H-indole-2,3-dione) and its derivatives are renowned "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The strategic functionalization of the isatin core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The subject of this guide, 7-fluoro-5-methyl-1H-indole-2,3-dione, offers two key substitutions that are highly advantageous in drug design:

  • Fluorine at the 7-position: The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding and electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability.[2]

  • Methyl group at the 5-position: This group can provide a point of steric interaction within a binding pocket and can influence the electronic properties of the aromatic ring.

The combination of these substituents makes 7-fluoro-5-methyl-1H-indole-2,3-dione a highly valuable starting material for generating novel heterocyclic compounds with potentially enhanced therapeutic profiles.

I. Synthesis of Substituted Quinolines via the Pfitzinger Reaction

The Pfitzinger reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds containing an α-methylene group under basic conditions.[3][4] This reaction is of significant interest as the quinoline moiety is a cornerstone of many therapeutic agents, exhibiting a broad range of biological activities, including anticancer and antibacterial effects.[5][6]

Reaction Mechanism: A Stepwise Annulation

The reaction proceeds through a base-catalyzed cascade. Initially, the isatin ring is opened by hydroxide ions to form an intermediate keto-acid. This is followed by condensation with the enolizable ketone or aldehyde to form an enamine, which then undergoes intramolecular cyclization and subsequent dehydration to yield the final quinoline-4-carboxylic acid.[4]

Pfitzinger_Mechanism Isatin 7-Fluoro-5-methyl- 1H-indole-2,3-dione KetoAcid Keto-acid Intermediate Isatin->KetoAcid Ring Opening Base Base (e.g., KOH) Enamine Enamine Intermediate KetoAcid->Enamine Condensation Carbonyl Carbonyl Compound (with α-methylene) Quinoline Substituted Quinoline- 4-carboxylic Acid Enamine->Quinoline Cyclization & Dehydration

Caption: General workflow of the Pfitzinger reaction.

Experimental Protocol: Synthesis of 8-Fluoro-6-methyl-2-substituted-quinoline-4-carboxylic acid

This protocol describes the synthesis of a quinoline derivative from 7-fluoro-5-methyl-1H-indole-2,3-dione and a generic methyl ketone.

Materials:

  • 7-Fluoro-5-methyl-1H-indole-2,3-dione

  • Methyl ketone (e.g., acetone, acetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 7-fluoro-5-methyl-1H-indole-2,3-dione (1 equivalent) and potassium hydroxide (3 equivalents) in a mixture of ethanol and water.

  • To this solution, add the methyl ketone (1.5 equivalents).

  • Heat the reaction mixture to reflux with constant stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then pour it into a beaker containing crushed ice.

  • Acidify the solution with glacial acetic acid to a pH of approximately 4-5 to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinoline-4-carboxylic acid derivative.

Expected Results & Characterization
ParameterExpected Outcome
Appearance Crystalline solid
Yield 60-80%
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, signals for the substituents on the quinoline ring, and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Signals corresponding to the quinoline core, including the carboxylic acid carbonyl at >165 ppm.
IR (cm⁻¹) Broad O-H stretch (2500-3300), C=O stretch (~1700), and C=C/C=N stretches (1500-1620).
Mass Spec Molecular ion peak corresponding to the calculated mass of the product.

II. Synthesis of Spiro[indole-pyrrolidine] Derivatives via 1,3-Dipolar Cycloaddition

Spirooxindoles are a fascinating class of compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. These complex three-dimensional structures are found in numerous natural products and exhibit a wide range of biological activities, making them attractive targets in drug discovery.[7] The 1,3-dipolar cycloaddition of an azomethine ylide with the C3-carbonyl of isatin is a powerful and highly stereoselective method for the synthesis of spiro[indole-pyrrolidine] derivatives.[8]

Reaction Mechanism: A Concerted Cycloaddition

This reaction involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (e.g., sarcosine or proline) with an aldehyde or, in this case, the C2-carbonyl of the isatin. The azomethine ylide then undergoes a [3+2] cycloaddition with a dipolarophile. In this protocol, the C3-carbonyl of a second isatin molecule can act as the dipolarophile, leading to a spiro[indole-pyrrolidine] derivative.

Spirooxindole_Synthesis Isatin1 7-Fluoro-5-methyl- 1H-indole-2,3-dione AzomethineYlide Azomethine Ylide (in situ) Isatin1->AzomethineYlide Condensation AminoAcid α-Amino Acid (e.g., Sarcosine) Spirooxindole Spiro[indole-pyrrolidine] Derivative AzomethineYlide->Spirooxindole [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., activated alkene)

Caption: General workflow for spirooxindole synthesis.

Experimental Protocol: Synthesis of a Novel Spiro[indole-pyrrolidine] Derivative

This protocol outlines a one-pot, three-component synthesis of a spiro[indole-pyrrolidine] derivative.

Materials:

  • 7-Fluoro-5-methyl-1H-indole-2,3-dione

  • Sarcosine (N-methylglycine)

  • An activated alkene (e.g., dimethyl acetylenedicarboxylate, maleimide)

  • Methanol or Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of 7-fluoro-5-methyl-1H-indole-2,3-dione (1 equivalent) in methanol, add sarcosine (1.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the activated alkene (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold methanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Expected Results & Characterization
ParameterExpected Outcome
Appearance Crystalline solid
Yield 50-75%
¹H NMR Characteristic signals for the spiro-fused pyrrolidine ring, along with the aromatic protons of the oxindole core. The stereochemistry can often be determined by NOESY experiments.
¹³C NMR A key signal for the spiro-carbon at the C3 position of the oxindole ring, typically in the range of 60-80 ppm.
IR (cm⁻¹) C=O stretch of the oxindole lactam (~1710), and other functional group stretches depending on the dipolarophile used.
Mass Spec Molecular ion peak corresponding to the calculated mass of the three-component adduct.

III. Synthesis of Thiazole Derivatives via Thiosemicarbazone Intermediates

Isatin-based thiosemicarbazones are versatile intermediates that can be cyclized to form various five-membered heterocycles, including thiazoles.[9][10] These hybrid molecules, combining the isatin and thiazole scaffolds, have shown significant promise as antimicrobial and anticancer agents.[11]

Reaction Pathway: From Isatin to Thiazole

The synthesis is a two-step process. First, the C3-carbonyl of 7-fluoro-5-methyl-1H-indole-2,3-dione is condensed with a thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with an α-haloketone or a similar reagent to construct the thiazole ring.

Thiazole_Synthesis Isatin 7-Fluoro-5-methyl- 1H-indole-2,3-dione Thiosemicarbazone Thiosemicarbazone Intermediate Isatin->Thiosemicarbazone Condensation Thiosemicarbazide Thiosemicarbazide Thiazole Isatin-Thiazole Hybrid Thiosemicarbazone->Thiazole Cyclization AlphaHaloKetone α-Haloketone

Caption: General pathway for isatin-thiazole synthesis.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 7-fluoro-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone

Materials:

  • 7-Fluoro-5-methyl-1H-indole-2,3-dione

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve 7-fluoro-5-methyl-1H-indole-2,3-dione (1 equivalent) in warm ethanol.

  • Add a solution of thiosemicarbazide (1.1 equivalents) in ethanol to the isatin solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Step 2: Synthesis of the Isatin-Thiazole Hybrid

Materials:

  • 7-fluoro-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone

  • An α-haloketone (e.g., 2-chloroacetophenone)

  • Ethanol or Acetonitrile

  • A base (e.g., sodium acetate or triethylamine)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Suspend the thiosemicarbazone intermediate (1 equivalent) and the α-haloketone (1.1 equivalents) in ethanol.

  • Add a base such as sodium acetate (2 equivalents).

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • After cooling, the product may precipitate. If so, collect by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Expected Results & Characterization
ParameterExpected Outcome
Appearance Crystalline solid
Yield 65-85% (for the cyclization step)
¹H NMR A new singlet for the thiazole proton, along with signals for the isatin and the substituent from the α-haloketone.
¹³C NMR Signals corresponding to the newly formed thiazole ring carbons.
IR (cm⁻¹) Disappearance of the N-H and C=S stretches of the thiosemicarbazone, and appearance of characteristic thiazole ring vibrations.
Mass Spec Molecular ion peak confirming the formation of the cyclized product.

Conclusion

7-Fluoro-5-methyl-1H-indole-2,3-dione is a powerful and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of quinolines, spirooxindoles, and thiazoles with potential applications in drug discovery and development. The strategic placement of the fluoro and methyl groups on the isatin scaffold offers exciting opportunities for the development of new therapeutic agents with enhanced properties.

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Yadav, V., et al. (2012). Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
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  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021). HETEROCYCLES, 104(2), 367.
  • The Pfitzinger Reaction. (2024). Sciencemadness Discussion Board.
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experimental procedure for N-alkylation of 7-fluoro-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the N-Alkylation of 7-Fluoro-5-methyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-alkylation of 7-fluoro-5-methyl-1H-indole-2,3-dione, a key synthetic transformation for the generation of diverse chemical libraries in drug discovery. N-alkylated isatin derivatives are significant pharmacophores, and the strategic introduction of substituents at the N-1 position is crucial for modulating their biological activity.[1][2][3] This guide details a robust and reproducible protocol, discusses the underlying chemical principles, and offers insights into process optimization and characterization of the resulting products.

Introduction: The Significance of N-Alkylated Isatins

Isatin (1H-indole-2,3-dione) and its derivatives are versatile building blocks in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The N-H proton of the isatin core is acidic and can be readily deprotonated to form the corresponding anion, which can then be alkylated.[4][5] The nature of the substituent at the N-1 position significantly influences the molecule's physicochemical properties and its interaction with biological targets.[1] Consequently, the N-alkylation of substituted isatins, such as 7-fluoro-5-methyl-1H-indole-2,3-dione, is a critical step in the synthesis of novel therapeutic agents. The presence of a fluorine atom at the 7-position and a methyl group at the 5-position can further enhance the pharmacological profile of the resulting N-alkylated derivatives.

Mechanistic Insights and Rationale for Experimental Choices

The N-alkylation of isatin proceeds via a nucleophilic substitution reaction (SN2). The reaction is initiated by the deprotonation of the weakly acidic N-H of the indole ring by a suitable base to form a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide), leading to the formation of the N-alkylated product.

Choice of Base:

The selection of the base is critical to the success of the reaction. While strong bases like sodium hydride (NaH) can be used, they may lead to side reactions due to the presence of the two carbonyl groups in the isatin ring.[4] Milder inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred as they are effective in deprotonating the isatin N-H without causing significant degradation of the starting material or product.[1][4][6] Potassium carbonate is a cost-effective and widely used base for this transformation, providing good to excellent yields.[1][6]

Choice of Solvent:

A polar aprotic solvent is ideal for this reaction as it can dissolve the isatin and the base, and it does not participate in the reaction. N,N-Dimethylformamide (DMF) is a common choice due to its high dielectric constant, which helps to stabilize the intermediate anion and facilitate the SN2 reaction.[1][6] Acetonitrile (ACN) can also be used, particularly in microwave-assisted reactions.[7]

Choice of Alkylating Agent:

A variety of alkylating agents can be employed, most commonly alkyl halides (iodides, bromides, and chlorides). The reactivity of the alkyl halide follows the order I > Br > Cl. The choice of the alkylating agent will determine the nature of the N-substituent and can be varied to create a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: N-Alkylation of 7-Fluoro-5-methyl-1H-indole-2,3-dione

This protocol describes a general procedure for the N-alkylation of 7-fluoro-5-methyl-1H-indole-2,3-dione using an alkyl halide as the alkylating agent.

Materials and Reagents
  • 7-Fluoro-5-methyl-1H-indole-2,3-dione

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 7-fluoro-5-methyl-1H-indole-2,3-dione (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.3-1.5 eq) to the flask. Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the isatin anion.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 7-fluoro-5-methyl-1H-indole-2,3-dione.[6]

Visualization of Experimental Workflow and Mechanism

Experimental Workflow Diagram

experimental_workflow start Start: Reaction Setup reagents Add 7-fluoro-5-methyl-1H-indole-2,3-dione, K2CO3, and DMF start->reagents stir1 Stir at RT for 30-60 min reagents->stir1 add_alkyl_halide Add Alkyl Halide stir1->add_alkyl_halide reaction Stir at RT or Heat (50-80°C) Monitor by TLC add_alkyl_halide->reaction workup Aqueous Work-up reaction->workup extraction Extract with Ethyl Acetate workup->extraction washing Wash with Water and Brine extraction->washing drying Dry over Na2SO4 and Concentrate washing->drying purification Purify by Column Chromatography drying->purification product Characterize Pure Product purification->product

Caption: Experimental workflow for the N-alkylation of 7-fluoro-5-methyl-1H-indole-2,3-dione.

Reaction Mechanism Diagram

reaction_mechanism isatin 7-fluoro-5-methyl-1H-indole-2,3-dione N-H base anion Isatin Anion N⁻ isatin->anion Deprotonation base->anion + K⁺ + HCO₃⁻ product N-alkylated Product N-R anion->product SN2 Attack alkyl_halide Alkyl Halide R-X alkyl_halide->product

Caption: SN2 mechanism for the N-alkylation of isatin.

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated 7-fluoro-5-methyl-1H-indole-2,3-dione can be confirmed by various spectroscopic techniques.

  • ¹H NMR: The disappearance of the characteristic N-H proton signal (typically a broad singlet above 10 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group are key indicators of a successful reaction.[8]

  • ¹³C NMR: The appearance of new carbon signals from the alkyl group and potential shifts in the signals of the isatin core carbons will be observed.[8]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the N-alkylated product. Fragmentation patterns can also provide structural information.[6]

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibration (around 3200-3400 cm⁻¹) and the presence of the characteristic C=O stretching vibrations (around 1700-1760 cm⁻¹) will be observed.[8]

Troubleshooting

Problem Possible Cause Solution
Low or no conversion Inactive base or wet solvent.Use freshly dried K2CO3 and anhydrous DMF.
Low reactivity of the alkylating agent.Increase the reaction temperature, extend the reaction time, or use a more reactive alkyl halide (e.g., iodide instead of chloride).
Formation of side products Reaction temperature is too high.Lower the reaction temperature.
Presence of impurities in starting materials.Purify the starting materials before the reaction.
Difficult purification Product and starting material have similar polarity.Optimize the eluent system for column chromatography; a shallow gradient may be necessary.

Conclusion

The N-alkylation of 7-fluoro-5-methyl-1H-indole-2,3-dione is a fundamental and versatile reaction for the synthesis of novel compounds with potential therapeutic applications. The protocol described herein, utilizing potassium carbonate in DMF, is a reliable and efficient method for this transformation. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields of the desired N-alkylated products. The characterization methods outlined provide a robust framework for confirming the identity and purity of the synthesized molecules. This guide serves as a valuable resource for researchers engaged in the design and synthesis of novel isatin-based drug candidates.

References

  • Al-Suwaidan, I. A., et al. (2013). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. International Journal of Molecular Sciences, 14(9), 17855-17874. [Link]

  • Couto, I., et al. (2011). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 16(5), 4134-4146. [Link]

  • Asadipour, A., et al. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 16(3), 257-269. [Link]

  • Ball, M. W., et al. (2012). N-Alkylation of isatins utilizing KF/alumina. ARKIVOC, 2012(6), 317-325. [Link]

  • Lu, Y., et al. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications, 50(79), 11354-11357. [Link]

  • Al-khuzaie, F. S. D., & Al-Safi, Y. T. I. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]

  • Acar, Ç., et al. (2022). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Molecules, 27(19), 6268. [Link]

  • Lyncee, M.-T. A., et al. (2017). 7-Methyl-1H-indole-2,3-dione. IUCrData, 2(4), x170378. [Link]

  • Wang, Z., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 3020-3030. [Link]

  • Malinowska, M., et al. (2021). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules, 26(16), 4787. [Link]

  • Romanov, A. R., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Lu, Y., et al. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications, 50(79), 11354-11357. [Link]

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Application Notes and Protocols for Fluorinated Indoles in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Indole-Based Agrochemicals

The indole scaffold is a privileged structure in biologically active molecules, including the endogenous plant hormone indole-3-acetic acid (IAA).[1] In the relentless pursuit of novel and more effective agrochemicals, the strategic incorporation of fluorine into the indole nucleus has emerged as a transformative approach.[2] Fluorination can dramatically alter the physicochemical properties of the parent molecule, leading to enhanced efficacy, metabolic stability, and a modified spectrum of activity.[3] This guide provides a comprehensive overview of the application of fluorinated indoles in agricultural chemistry, complete with detailed application notes and validated protocols for their synthesis and evaluation.

The introduction of fluorine can bestow several advantageous properties upon indole-based agrochemicals:

  • Enhanced Biological Activity: The high electronegativity of fluorine can lead to stronger interactions with biological targets.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation by enzymes in plants, insects, and fungi.

  • Altered Lipophilicity: Fluorination can significantly increase the lipophilicity of a molecule, which can improve its ability to penetrate biological membranes.

  • Modified Acidity: The presence of fluorine can influence the pKa of nearby functional groups, which can be critical for binding to target enzymes.

These attributes have led to the development of fluorinated indoles as potent herbicides, fungicides, insecticides, and plant growth regulators.[4]

Section 1: Fluorinated Indoles as Herbicides

Application Notes: Exploiting the Auxin Pathway

Many fluorinated indole-based herbicides act as synthetic auxins.[5] They mimic the natural plant hormone IAA, but their enhanced stability leads to uncontrolled growth and eventual death of susceptible plant species.[6] The introduction of fluorine, particularly electron-withdrawing groups like trifluoromethyl (CF3), can significantly enhance herbicidal activity.

A key target in the auxin signaling pathway is the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein. The binding of an auxin, natural or synthetic, to TIR1 facilitates the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes. The enhanced binding affinity and persistence of fluorinated auxins can lead to a sustained and overwhelming activation of this pathway.

Mechanism of Action: Fluorinated Synthetic Auxin

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by AuxRE Auxin Response Element ARF->AuxRE Binds Gene_Expression Uncontrolled Growth & Plant Death AuxRE->Gene_Expression Leads to Fluorinated_Indole Fluorinated Indole (Synthetic Auxin) TIR1 TIR1 Fluorinated_Indole->TIR1 Binds & Activates cluster_nucleus cluster_nucleus SCF_Complex SCF Complex TIR1->SCF_Complex Part of SCF_Complex->Aux_IAA Targets for Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Aux_IAA Tags

Caption: Fluorinated synthetic auxins bind to the TIR1 receptor, leading to the degradation of Aux/IAA repressors and subsequent uncontrolled gene expression.

Protocol 1: Synthesis of 4-Trifluoromethylindole-3-acetic Acid (4-CF₃-IAA)

This protocol outlines the synthesis of a potent fluorinated auxin, 4-trifluoromethylindole-3-acetic acid.[7]

Materials:

  • 2-Methyl-3-nitrobenzotrifluoride

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Raney nickel

  • Hydrazine hydrate

  • Sodium nitrite

  • Hydrochloric acid

  • Potassium cyanide

  • Ethanol

  • Sodium hydroxide

  • Diethyl ether

  • Standard laboratory glassware and safety equipment

Procedure:

  • Synthesis of 4-Trifluoromethylindole:

    • A mixture of 2-methyl-3-nitrobenzotrifluoride, DMF-DMA, and pyrrolidine is heated to generate an intermediate enamine.

    • The enamine is then subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine hydrate to yield 4-trifluoromethylindole.

  • Synthesis of 4-Trifluoromethylindole-3-acetonitrile:

    • 4-Trifluoromethylindole is reacted with formaldehyde and dimethylamine to form 4-trifluoromethylgramine.

    • The gramine derivative is then treated with potassium cyanide to yield 4-trifluoromethylindole-3-acetonitrile.

  • Hydrolysis to 4-Trifluoromethylindole-3-acetic Acid:

    • The acetonitrile derivative is hydrolyzed using a strong base, such as sodium hydroxide in aqueous ethanol, followed by acidification with hydrochloric acid to precipitate the final product, 4-CF₃-IAA.

Protocol 2: In-Vivo Herbicidal Efficacy Bioassay

This protocol describes a whole-plant bioassay to evaluate the herbicidal efficacy of fluorinated indoles.

Materials:

  • Test compound (e.g., 4-CF₃-IAA)

  • Control herbicides (e.g., 2,4-D, Dicamba)

  • Susceptible weed species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf))

  • Potting soil

  • Pots or trays

  • Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)

  • Sprayer calibrated to deliver a precise volume

Procedure:

  • Plant Preparation:

    • Sow seeds of the target weed species in pots filled with potting soil.

    • Grow the plants in a controlled environment until they reach the 2-4 true leaf stage.

  • Treatment Application:

    • Prepare a stock solution of the test compound and control herbicides in a suitable solvent (e.g., acetone with a surfactant).

    • Prepare a series of dilutions to determine the dose-response.

    • Apply the solutions to the plants using a calibrated sprayer, ensuring uniform coverage. Include a solvent-only control group.

  • Evaluation:

    • Return the treated plants to the controlled environment.

    • Assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • Evaluate symptoms such as epinasty (twisting of stems and petioles), chlorosis (yellowing), necrosis (tissue death), and overall growth inhibition.

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to quantify the reduction in plant growth compared to the control.

    • Calculate the GR₅₀ (the concentration required to inhibit growth by 50%).

Section 2: Fluorinated Indoles as Fungicides

Application Notes: Disrupting Fungal Growth and Development

Fluorinated indoles have shown significant promise as fungicides against a range of plant pathogenic fungi.[4] The introduction of fluorine can enhance the compound's ability to penetrate the fungal cell wall and interfere with essential cellular processes. While the exact modes of action can vary, they often involve the inhibition of key enzymes or the disruption of membrane integrity.

For example, some indole derivatives have been shown to inhibit polyphenoloxidase and peroxidase, enzymes that play a role in fungal pathogenesis.[4] The enhanced stability of fluorinated indoles can lead to prolonged inhibition of these targets.

Workflow: In Vitro and In Vivo Evaluation of Fungicides

cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Poisoned_Food Poisoned Food Technique MIC_Determination MIC Determination Poisoned_Food->MIC_Determination Spore_Germination Spore Germination Assay Spore_Germination->MIC_Determination EC50_Calculation EC50 Calculation MIC_Determination->EC50_Calculation Detached_Leaf Detached Leaf Assay EC50_Calculation->Detached_Leaf Promising Compounds Whole_Plant Whole Plant Assay (Greenhouse/Field) Detached_Leaf->Whole_Plant Lead Compounds Disease_Severity Disease Severity Assessment Detached_Leaf->Disease_Severity Whole_Plant->Disease_Severity Yield_Protection Yield Protection Analysis Disease_Severity->Yield_Protection

Caption: A typical workflow for evaluating the efficacy of new fungicidal compounds, from initial in vitro screening to in vivo validation.

Protocol 3: In-Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol is a standard method for assessing the direct inhibitory effect of a compound on fungal mycelial growth.

Materials:

  • Test compound (fluorinated indole)

  • Control fungicide (e.g., Mancozeb, Tebuconazole)

  • Target fungal pathogens (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Media Preparation:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the medium to approximately 45-50 °C in a water bath.

  • Incorporation of Test Compound:

    • Prepare a stock solution of the fluorinated indole in a suitable sterile solvent (e.g., DMSO).

    • Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also prepare a solvent-only control and a positive control with a known fungicide.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Fungal Inoculation:

    • From the margin of an actively growing culture of the test fungus, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate.

  • Incubation and Evaluation:

    • Incubate the plates at the optimal temperature for the specific fungus (typically 25-28 °C) in the dark.

    • Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • From the dose-response data, calculate the EC₅₀ (effective concentration to inhibit growth by 50%).

Protocol 4: In-Vivo Protective Efficacy on Detached Leaves

This method provides a rapid assessment of a compound's ability to protect plant tissue from fungal infection.

Materials:

  • Test compound

  • Healthy, fully expanded leaves from a susceptible host plant (e.g., tomato leaves for Phytophthora infestans, cucumber cotyledons for Colletotrichum lagenarium)

  • Spore suspension of the target pathogen

  • Moist chambers (e.g., Petri dishes with moist filter paper)

  • Atomizer or small sprayer

Procedure:

  • Leaf Preparation:

    • Excise healthy leaves and wash them gently with sterile distilled water.

    • Place the leaves with their adaxial surface up in moist chambers.

  • Treatment Application:

    • Prepare different concentrations of the test compound in a suitable carrier solution (e.g., water with a surfactant).

    • Spray the leaf surfaces evenly with the test solutions until runoff. Allow the leaves to air dry.

  • Inoculation:

    • Prepare a spore suspension of the pathogen at a known concentration (e.g., 1 x 10⁵ spores/mL).

    • Apply a small droplet of the spore suspension to the center of each treated leaf.

  • Incubation and Assessment:

    • Incubate the moist chambers at an appropriate temperature and light regime to promote fungal growth and infection.

    • After a set incubation period (e.g., 3-7 days), assess the disease severity by measuring the diameter of the necrotic or chlorotic lesions.

    • Calculate the protective effect as the percentage reduction in lesion size compared to the untreated control.

Section 3: Fluorinated Indoles as Insecticides

Application Notes: Neurotoxic and Developmental Effects

The indole scaffold is present in various natural and synthetic compounds with insecticidal properties. Fluorination can enhance the neurotoxic effects of these molecules by improving their penetration through the insect cuticle and into the central nervous system. Potential modes of action include interference with neurotransmitter receptors, ion channels, or enzymes involved in nerve signal transmission. Some fluorinated indoles may also act as insect growth regulators, disrupting molting and development.

Protocol 5: Contact Toxicity Bioassay (Vial Residue Method)

This protocol is used to determine the contact toxicity of a compound to insects.

Materials:

  • Test compound

  • Acetone or other volatile solvent

  • Glass vials (e.g., 20 mL scintillation vials)

  • Target insect species (e.g., Spodoptera frugiperda (fall armyworm) larvae, Myzus persicae (green peach aphid) adults)

  • Pipettes

  • Vortex mixer

  • Fume hood

Procedure:

  • Vial Coating:

    • Prepare serial dilutions of the fluorinated indole in acetone.

    • Pipette a known volume (e.g., 1 mL) of each dilution into a glass vial.

    • Roll the vial on its side in a fume hood until the solvent has completely evaporated, leaving a uniform film of the test compound on the inner surface. Prepare solvent-only control vials.

  • Insect Exposure:

    • Introduce a known number of insects (e.g., 10-20) into each vial.

    • Cap the vials with perforated lids or cotton plugs to allow for air exchange.

  • Evaluation:

    • Maintain the vials at a controlled temperature and humidity.

    • Assess insect mortality at specific time points (e.g., 24, 48, and 72 hours after exposure). An insect is considered dead if it is unable to make a coordinated movement when prodded.

    • Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.

    • Determine the LC₅₀ (lethal concentration to kill 50% of the population).

Section 4: Fluorinated Indoles as Plant Growth Regulators

Application Notes: Modulating Plant Development

As analogs of the natural auxin IAA, fluorinated indoles can act as potent plant growth regulators.[7] Depending on the specific compound, concentration, and plant species, they can be used to promote root formation, control apical dominance, or influence flowering and fruit set. The enhanced stability of fluorinated auxins can provide a longer-lasting and more pronounced effect compared to their non-fluorinated counterparts. For example, 4-CF₃-IAA has been shown to have strong root-promoting activity.

Protocol 6: Rooting Promotion Assay on Cuttings

This protocol evaluates the efficacy of a fluorinated indole in promoting adventitious root formation in plant cuttings.

Materials:

  • Test compound (e.g., 4-CF₃-IAA)

  • Control rooting hormone (e.g., indole-3-butyric acid, IBA)

  • Plant cuttings from a species that roots readily (e.g., mung bean (Vigna radiata), black gram (Vigna mungo))

  • Beakers or vials

  • Growth medium (e.g., hydroponic solution, vermiculite, or perlite)

  • Growth chamber with controlled environmental conditions

Procedure:

  • Preparation of Cuttings:

    • Take uniform cuttings from healthy stock plants.

    • Remove the lower leaves and make a fresh cut at the base of the stem.

  • Treatment:

    • Prepare solutions of the test compound and control hormone at various concentrations.

    • Place the basal end of the cuttings in the test solutions for a specified period (e.g., a few hours to 24 hours).

  • Rooting and Growth:

    • Transfer the cuttings to the growth medium.

    • Place the cuttings in a growth chamber with high humidity and appropriate light and temperature.

  • Evaluation:

    • After a set period (e.g., 7-14 days), carefully remove the cuttings from the medium and wash the roots.

    • Count the number of primary and secondary roots.

    • Measure the length of the longest root.

    • Record any qualitative observations on root morphology.

    • Statistically compare the rooting parameters of the treated groups to the control group.

Section 5: Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes representative biological activity data for selected fluorinated indole derivatives.

CompoundTarget OrganismBioassayActivity MetricValueReference
4-CF₃-IAAVigna mungo (black gram)Rooting of cuttingsRooting Activity1.5x > IBA at 10⁻⁴ M[7]
Fluorinated Indole Fungicide (Hypothetical)Botrytis cinereaIn vitro mycelial growthEC₅₀5.2 µg/mLN/A
Fluorinated Indole Insecticide (Hypothetical)Spodoptera frugiperdaVial residueLC₅₀ (24h)1.8 µg/cm²N/A

Note: Hypothetical data is included for illustrative purposes.

Section 6: Concluding Remarks and Future Perspectives

Fluorinated indoles represent a promising and versatile class of compounds in the ongoing effort to develop novel and effective agrochemicals. Their unique properties, imparted by the strategic incorporation of fluorine, have led to the discovery of potent herbicides, fungicides, insecticides, and plant growth regulators. The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these compounds, from initial in vitro screening to in vivo efficacy testing.

Future research in this area will likely focus on the development of more selective and environmentally benign fluorinated indoles. A deeper understanding of their modes of action at the molecular level will facilitate the rational design of next-generation agrochemicals with improved performance and safety profiles. Furthermore, advances in synthetic methodologies will enable the efficient production of a wider diversity of fluorinated indole structures for biological screening.

References

  • Jeschke, P. (2024). Recent developments in fluorine‐containing pesticides. Pest Management Science, 80(7).
  • Mornagui, B., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Journal of Fluorine Chemistry, 257-258, 109983.
  • Ogawa, Y., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 24(5), 102425.
  • Abdel-Aty, A. S. (2010). Fungicidal activity of certain indole derivatives against some plant pathogenic fungi. Journal of Pesticide Science, 35(4), 433-439.
  • Fernando, W. G. D., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10765–10776.
  • Jeschke, P. (2024). Recent developments in fluorine‐containing pesticides. Pest Management Science.
  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 5(2), 108-110.
  • Nolte, S. A., & Young, B. G. (2003). Handbook of Residue Analytical Methods for Agrochemicals. Weed Technology, 17(3), 643-643.
  • BenchChem. (2025).
  • Katayama, M., et al. (2008). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. Bioscience, Biotechnology, and Biochemistry, 72(8), 2025-2033.
  • Jeschke, P. (2024). Recent developments in fluorine‐containing pesticides. Pest Management Science, 80(7).
  • Google Patents. (1989). Indole derivatives and their use as fungicides, insecticides and pesticides. US4812162A.
  • da Silva, A. B., et al. (2024). Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors. Pest Management Science, 80(1), 358-370.
  • Katayama, M., et al. (2008). Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin. Bioscience, Biotechnology, and Biochemistry, 72(8), 2025-2033.
  • Wu, J., et al. (2016).
  • FSSAI. (2015). MANUAL OF METHODS OF ANALYSIS OF FOODS PESTICIDE RESIDUES.
  • Chen, S., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7708.
  • Grossmann, K. (2007). Mode of action of auxin herbicides: A new ending to a long, drawn out story. Trends in Plant Science, 12(12), 531-533.
  • Guedes, J., et al. (2022). Revisiting pesticide pollution: The case of fluorinated pesticides. Environmental Pollution, 292, 118315.
  • El-Malah, A., et al. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry, 14(2), 159-172.
  • Allen, J. R., & Wilson, E. R. (1973). Indole-3-acetic Acid. Organic Syntheses, Coll. Vol. 5, p.647 (1973); Vol. 41, p.52 (1961).
  • ALS Life Sciences Europe. (n.d.). Analytical methods for Pesticide residue analysis.
  • Google Patents. (1955). Process of producing indole-3-acetic acids. US2701250A.
  • ResearchGate. (n.d.). EC 50 values of the dominant pesticide(s)
  • Zhang, P., et al. (2018). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers.
  • CliniSciences. (n.d.). Plant Growth Regulators - Auxins - Indole-3-acetic acid (IAA).

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 7-Fluoro-5-Methyl-1H-indole-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing 7-fluoro-5-methyl-1H-indole-2,3-dione derivatives.

Welcome to the technical support center for the synthesis and optimization of 7-fluoro-5-methyl-1H-indole-2,3-dione and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Isatin (1H-indole-2,3-dione) and its substituted analogs are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2]

The presence of a fluorine atom at the 7-position and a methyl group at the 5-position introduces specific electronic and steric challenges that require careful consideration during synthesis. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve optimal results in your experiments.

Core Synthetic Strategies: An Overview

The synthesis of isatin derivatives is a well-established field, yet challenges such as harsh reaction conditions, low yields, and the formation of regioisomeric mixtures persist, especially with polysubstituted anilines.[2][3][4] Understanding the primary synthetic routes is the first step toward effective troubleshooting.

  • The Sandmeyer Isatin Synthesis: This is the most traditional and widely used method.[3] It involves the condensation of an aniline (in this case, 3-fluoro-5-methylaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin core.[4][5]

    • Advantages: Utilizes readily available starting materials.

    • Challenges: The cyclization step requires strongly acidic and often high-temperature conditions (65-90°C), which can be incompatible with sensitive functional groups.[5][6] Yields can be moderate, and the reaction can be sensitive to the electronic nature of the aniline substituents.[3][4]

  • The Stolle Synthesis: An alternative route that involves the reaction of an N-arylaniline with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized using a Lewis acid catalyst (e.g., AlCl₃, TiCl₄).[3][4]

    • Advantages: Can be more effective for certain substituted anilines where the Sandmeyer synthesis fails.

    • Challenges: Requires anhydrous conditions and the use of corrosive reagents like oxalyl chloride and strong Lewis acids.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 7-fluoro-5-methyl-1H-indole-2,3-dione derivatives.

Q1: My final yield is consistently low. What are the likely causes and how can I improve it?

Low yield is the most common issue in isatin synthesis.[7] The cause can often be traced to one of several key areas in the procedure.

  • Issue: Incomplete Cyclization of the Isonitrosoacetanilide Intermediate.

    • Causality: The final ring-closing step is an intramolecular electrophilic substitution, which is highly dependent on the strength of the acid and the reaction temperature. Insufficient acid strength or temperatures that are too low will result in an incomplete reaction. Conversely, excessively high temperatures can lead to charring and decomposition, particularly with the presence of an activating methyl group.

    • Solution:

      • Temperature Control: The addition of the isonitrosoacetanilide intermediate to concentrated sulfuric acid is exothermic. Add the intermediate portion-wise, maintaining the temperature between 65-75°C.[5][8] After the addition is complete, a brief heating period to 80-90°C for 10-15 minutes can drive the reaction to completion.[5][6][9]

      • Acid Purity: Ensure your concentrated sulfuric acid is of high purity and has not absorbed atmospheric moisture, which would decrease its effective strength.

      • Monitoring: Monitor the reaction by thin-layer chromatography (TLC). Take a small aliquot of the reaction, quench it carefully in ice water, extract with ethyl acetate, and spot on a TLC plate against the starting material.

  • Issue: Side Product Formation.

    • Causality: The Sandmeyer conditions can sometimes lead to the formation of undesired side products. The harsh acidic environment can cause sulfonation of the aromatic ring or other decomposition pathways.

    • Solution:

      • Strict Temperature Adherence: Do not exceed the recommended temperature range for extended periods.

      • Efficient Quenching: Pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to rapidly dissipate heat and dilute the acid, minimizing degradation of the product.[5][9]

  • Issue: Purity of Starting Materials.

    • Causality: Impurities in the 3-fluoro-5-methylaniline starting material can carry through the synthesis or interfere with the reactions, leading to byproducts and a lower yield of the desired isatin.

    • Solution:

      • Verify Purity: Always check the purity of your starting aniline by NMR or GC-MS before beginning the synthesis.

      • Purification: If necessary, purify the aniline by distillation or column chromatography.

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// Edges start -> check_purity; check_purity -> purify [label="No"]; purify -> check_cyclization; check_purity -> check_cyclization [label="Yes"]; check_cyclization -> optimize_temp [label="Yes"]; optimize_temp -> check_acid; check_acid -> check_side_products; check_cyclization -> check_side_products [label="No"]; check_side_products -> optimize_quench [label="Yes"]; optimize_quench -> check_workup; check_side_products -> check_workup [label="No"]; check_workup -> optimize_extraction [label="Yes"]; optimize_extraction -> optimize_purification; optimize_purification -> end_node; check_workup -> end_node [label="No"]; } ` Caption: Troubleshooting Decision Tree for Low Yield.

Q2: I'm having difficulty with the N-alkylation of my 7-fluoro-5-methylisatin. The reaction is slow or fails completely. What should I do?

N-alkylation of the isatin core is a crucial step for generating diverse derivatives. The N-H proton is acidic, but its reactivity can be hindered.

  • Issue: Inappropriate Base or Solvent Combination.

    • Causality: The choice of base is critical. A weak base like K₂CO₃ may not be sufficient to fully deprotonate the isatin nitrogen, leading to a slow or incomplete reaction.[10] The solvent also plays a key role; polar aprotic solvents like DMF or DMSO are generally preferred as they can dissolve the isatin salt and promote Sₙ2 reactions. However, DMF can decompose at high temperatures to produce dimethylamine, which can cause side reactions.[10]

    • Solution:

      • Stronger Base: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like THF or DMF.

      • Phase-Transfer Catalysis: For less reactive alkyl halides, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective in conjunction with bases like K₂CO₃ in a solvent like acetonitrile.

      • Solvent Choice: Use anhydrous DMF at moderate temperatures (e.g., 50-80°C). Avoid excessively high temperatures. Acetonitrile is a good alternative that is less prone to decomposition.[10]

  • Issue: Steric Hindrance from the 7-Fluoro Group.

    • Causality: Substituents at the C7 position of the isatin ring can sterically hinder the approach of the electrophile to the nitrogen atom, reducing the reaction rate.[11]

    • Solution:

      • Increase Reaction Time/Temperature: Cautiously increase the reaction time and/or temperature while monitoring for decomposition.

      • Less Bulky Reagents: If possible, use a less sterically hindered alkylating agent.

Q3: How do I effectively purify the final 7-fluoro-5-methyl-1H-indole-2,3-dione product? It has a strong color and contains persistent impurities.

Isatins are typically orange-red crystalline solids.[1] Their color and polarity can make purification challenging.

  • Issue: Colored Impurities and Baseline Streaking on TLC.

    • Causality: These are often due to small amounts of decomposition products from the harsh acidic cyclization step or residual starting materials.

    • Solution:

      • Recrystallization: This is the most effective method for purifying the crude product. A solvent system of ethanol/water or acetic acid/water is often successful.[1][9] Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

      • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used.[12][13] A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

      • Bisulfite Adduct Formation: For particularly stubborn impurities, a classical method involves forming a water-soluble bisulfite adduct.[14] The isatin is reacted with sodium bisulfite solution. The resulting adduct can be washed with a non-polar organic solvent to remove impurities. The pure isatin is then regenerated by treating the aqueous solution with acid or base.[14]

Frequently Asked Questions (FAQs)

Q: What are the expected ¹H NMR and ¹³C NMR chemical shifts for the 7-fluoro-5-methyl-1H-indole-2,3-dione scaffold? A: While specific shifts will vary with the solvent, you can expect the following approximate signals: The N-H proton will appear as a broad singlet downfield (>10 ppm). The aromatic protons on the isatin core will appear in the 7-8 ppm region, showing splitting patterns consistent with their substitution and coupling to the fluorine atom. The methyl protons will be a singlet around 2.3-2.5 ppm. In the ¹³C NMR, the two carbonyl carbons (C2 and C3) will be highly deshielded, appearing in the 160-185 ppm range. The carbon bearing the fluorine (C7) will show a large one-bond C-F coupling constant.

Q: How do the electronic properties of the 5-methyl and 7-fluoro substituents influence the synthesis? A: The 5-methyl group is an electron-donating group (EDG), which activates the aromatic ring towards the final electrophilic cyclization step. This is generally favorable. The 7-fluoro group is an electron-withdrawing group (EWG) via induction but a weak electron-donating group via resonance. Its primary effect, however, is steric, which can hinder N-alkylation reactions as discussed previously.[11]

Q: What are the critical safety precautions when performing a Sandmeyer isatin synthesis? A: The Sandmeyer synthesis involves several hazardous reagents.

  • Chloral Hydrate: Toxic and a regulated substance. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Hydroxylamine: Can be explosive. Use a stabilized form like the hydrochloride salt.

  • Concentrated Sulfuric Acid: Highly corrosive. The addition of the isonitrosoacetanilide intermediate is exothermic and can cause splashing if not controlled. Always add the intermediate slowly to the acid and perform the reaction behind a blast shield. The quenching step (pouring acid into ice) must also be done carefully and with vigorous stirring.

Optimized Reaction Parameters

The following table summarizes recommended starting conditions for the key steps in the synthesis of 7-fluoro-5-methyl-1H-indole-2,3-dione.

ParameterIsonitrosoacetanilide FormationCyclization to IsatinN-Alkylation (Standard)
Solvent Water, EthanolConcentrated H₂SO₄Anhydrous DMF or Acetonitrile
Key Reagents 3-fluoro-5-methylaniline, Chloral Hydrate, NH₂OH·HClIsonitrosoacetanilide intermediateIsatin, Alkyl Halide
Catalyst/Base Na₂SO₄H₂SO₄ (reagent and solvent)NaH, KOtBu, or K₂CO₃/TBAB
Temperature Reflux (~100°C)65-75°C (addition), then 80-90°C (15 min)25-80°C
Reaction Time 1-2 hours1-1.5 hours4-24 hours

Detailed Experimental Protocol: Sandmeyer Synthesis of 7-Fluoro-5-methyl-1H-indole-2,3-dione

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Step 1: Synthesis of N-(3-fluoro-5-methylphenyl)-2-(hydroxyimino)acetamide

  • In a 1 L round-bottom flask, dissolve sodium sulfate (60 g) in water (300 mL).

  • Add 3-fluoro-5-methylaniline (0.1 mol), followed by a solution of chloral hydrate (0.11 mol) in water (50 mL).

  • Heat the mixture to reflux using a heating mantle.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (0.3 mol) in water (100 mL). Add this solution in a steady stream to the refluxing reaction mixture over 20 minutes.

  • Continue to reflux for another 45-60 minutes. The isonitrosoacetanilide intermediate will begin to precipitate.

  • Cool the mixture in an ice bath. Filter the solid product, wash thoroughly with cold water, and air dry. The crude product is typically used directly in the next step without further purification.

Step 2: Cyclization to 7-Fluoro-5-methyl-1H-indole-2,3-dione

  • CAUTION: This step is highly exothermic and involves concentrated acid. Use appropriate PPE and a blast shield.

  • In a 500 mL flask equipped with a mechanical stirrer and a thermometer, carefully preheat concentrated sulfuric acid (150 mL) to 50°C.

  • Add the dried N-(3-fluoro-5-methylphenyl)-2-(hydroxyimino)acetamide from Step 1 in small portions, ensuring the internal temperature does not exceed 75°C.[5] Use an ice bath for cooling as needed.

  • After the addition is complete (approx. 60 minutes), raise the temperature to 80°C and hold for 15 minutes to complete the cyclization.[9]

  • Cool the dark mixture to room temperature.

  • In a large beaker (2 L), prepare a slurry of crushed ice (750 g). While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice.

  • Continue stirring until all the ice has melted. The crude isatin product will precipitate as an orange-red solid.

  • Filter the solid, wash the filter cake extensively with cold water until the washings are neutral (pH ~7), and dry the product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Purification Aniline 3-Fluoro-5-methylaniline Intermediate Isonitrosoacetanilide Intermediate Aniline->Intermediate Condensation (Reflux in H₂O) Reagents1 Chloral Hydrate, NH₂OH·HCl, Na₂SO₄ Reagents1->Intermediate Product Crude Isatin Product Intermediate->Product Cyclization Acid Conc. H₂SO₄ (65-90°C) Acid->Product Purified Purified 7-Fluoro-5-methylisatin Product->Purified Quench on Ice, Filter, Recrystallize

References

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Journal of Physics: Conference Series, 1634, 012027. Available from: [Link]

  • Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Available from: [Link]

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. Available from: [Link]

  • Lyncee, M. A., Desikan, V., Golen, J. A., & Manke, D. R. (2017). 7-Methyl-1H-indole-2,3-dione. IUCrData, 2, x170378. Available from: [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2018). RSC Advances, 8(52), 29823-29860. Available from: [Link]

  • A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences, 1(2), 193-204. Available from: [Link]

  • Mate, N. A., Meador, R. I. L., Joshi, B. D., & Chisholm, J. D. (2022). Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry, 20(10), 2061-2065. Available from: [Link]

  • Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, S. (2015). Synthesis of 5-Substituted Indole-2,3-dione. 2015 International Conference on Materials, Environmental and Biological Engineering. Available from: [Link]

  • Hoare, R. C. (1937). U.S. Patent No. 2,086,805. Washington, DC: U.S. Patent and Trademark Office.
  • Synthesis of 5-Substituted Indole-2,3-dione. (2015). Atlantis Press. Available from: [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences. Available from: [Link]

  • Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1088-1096. Available from: [Link]

  • 1H-Indole-2,3-dione, 5-methyl-. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

  • Synthesis of 7-fluoro- 1H-indole-2,3-dione. PrepChem.com. Retrieved January 28, 2026, from [Link]

  • 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. (2023). Journal of Molecular Structure, 1285, 135439. Available from: [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. (2023). RSC Advances, 13(36), 25333-25350. Available from: [Link]

  • Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384. Available from: [Link]

  • Recent applications of isatin in the synthesis of organic compounds. (2014). Chemistry Central Journal, 8, 38. Available from: [Link]

  • 5-Fluoro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1358. Available from: [Link]

  • Help with N-Alkylation gone wrong. (2013). Reddit. Retrieved January 28, 2026, from [Link]

  • Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). Research Square. Available from: [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (2021). Molecules, 26(16), 4786. Available from: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Process for preparing isatins with control of side-product formation. (2006). Google Patents.
  • 5-FLUORO-1-METHYL-1H-INDOLE-2,3-DIONE. Chemsrc.com. Retrieved January 28, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis of 7-fluoro-5-methyl-1H-indole-2,3-dione and Other Isatin Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isatin Scaffold - A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a versatile, bicyclic heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its inherent biological activities and the amenability of its core structure to chemical modification have made it a "privileged structure" for the development of novel therapeutic agents.[1][2] Isatin and its analogs have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[3] The diverse biological profile of isatin-based compounds stems from their ability to interact with a variety of biological targets, most notably protein kinases and caspases, which are key regulators of cellular processes.[1]

This guide provides a comparative analysis of 7-fluoro-5-methyl-1H-indole-2,3-dione , a disubstituted isatin analog, against its parent molecule, isatin, and its monosubstituted counterparts, 5-methylisatin and 7-fluoroisatin . We will delve into the structure-activity relationships that govern their biological performance, supported by experimental data and detailed protocols for their comparative evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of substitution on the isatin scaffold and to guide the rational design of next-generation isatin-based therapeutics.

Structure-Activity Relationship (SAR) of Substituted Isatins: A Rationale for Enhanced Potency

The biological activity of isatin analogs is profoundly influenced by the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Substitutions at the C5 and C7 positions of the isatin ring are particularly significant. Halogenation, especially with fluorine, and the introduction of small alkyl groups like methyl, can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with target proteins.[2]

  • Fluorine Substitution: The introduction of a fluorine atom, a highly electronegative element, can enhance the binding affinity of a molecule to its target protein through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Furthermore, the small size of fluorine minimizes steric hindrance, allowing for better accommodation within the binding pocket of an enzyme.[4] Fluorination can also improve metabolic stability and membrane permeability, desirable properties for drug candidates.[5]

  • Methyl Substitution: A methyl group, being electron-donating, can also influence the electronic environment of the isatin ring. Its primary contribution, however, is often through hydrophobic interactions within the target's binding site, which can significantly enhance binding affinity.[6]

The combination of a fluorine atom at the 7-position and a methyl group at the 5-position in 7-fluoro-5-methyl-1H-indole-2,3-dione is a strategic design choice aimed at synergistically enhancing its biological activity. The electron-withdrawing nature of the fluorine at C7 and the electron-donating nature of the methyl group at C5 create a unique electronic distribution across the aromatic ring, potentially leading to a more potent and selective inhibitor compared to its monosubstituted or unsubstituted counterparts.

Comparative Performance Analysis

CompoundKey SubstituentsExpected Impact on Biological Activity (based on SAR)
Isatin UnsubstitutedBaseline activity; serves as a reference compound.
5-Methylisatin Methyl group at C5Enhanced hydrophobic interactions, potentially leading to increased potency in inhibiting certain kinases and other enzymes.[3]
7-Fluoroisatin Fluorine atom at C7Increased binding affinity due to favorable electronic interactions and potential for improved metabolic stability.[4]
7-fluoro-5-methyl-1H-indole-2,3-dione Fluorine at C7, Methyl at C5Synergistic effects of both substituents are anticipated, potentially resulting in superior potency and selectivity compared to the other analogs. The combination of electronic and hydrophobic enhancements can lead to stronger and more specific target engagement.

Key Biological Activities and Mechanisms of Action

Isatin analogs primarily exert their anticancer effects through two key mechanisms: inhibition of protein kinases and induction of apoptosis via caspase activation .

Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] Isatin derivatives have been identified as potent inhibitors of several kinases, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR).[1]

The dicarbonyl functionality of the isatin core is crucial for its kinase inhibitory activity, often acting as a hinge-binding motif within the ATP-binding pocket of the kinase.[3] Substitutions on the aromatic ring, such as those in 7-fluoro-5-methyl-1H-indole-2,3-dione, can further enhance this interaction and improve selectivity for specific kinases.

Kinase_Inhibition_Workflow reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions plate Dispense Reagents into 384-well Plate reagents->plate incubation Incubate at 30°C to allow for phosphorylation plate->incubation adp_glo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP incubation->adp_glo kinase_detection Add Kinase Detection Reagent to generate luminescent signal adp_glo->kinase_detection luminescence Measure Luminescence (proportional to ADP formed) kinase_detection->luminescence ic50 Calculate IC50 values to determine inhibitor potency luminescence->ic50

Experimental workflow for in vitro kinase inhibition assay.
Caspase-Mediated Apoptosis: Inducing Programmed Cell Death

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in cancer cells. Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[8] Isatin derivatives have been shown to induce apoptosis by activating initiator and effector caspases, such as caspase-3 and caspase-9.[1]

The electrophilic C3-carbonyl group of the isatin scaffold is believed to be crucial for its interaction with the cysteine residue in the active site of caspases, leading to their activation and the initiation of the apoptotic cascade.[1]

Caspase_Pathway Isatin Isatin Analog (e.g., 7-fluoro-5-methylisatin) Procaspase9 Procaspase-9 (Inactive) Isatin->Procaspase9 Induces activation Caspase9 Caspase-9 (Active) Procaspase9->Caspase9 Cleavage Procaspase3 Procaspase-3 (Inactive) Caspase9->Procaspase3 Cleaves and activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes apoptosis

Simplified signaling pathway of isatin-induced apoptosis.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of 7-fluoro-5-methyl-1H-indole-2,3-dione with other isatin analogs, a series of standardized in vitro assays should be performed. The following protocols provide a framework for these evaluations.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., CDK2/Cyclin A)

Rationale: This assay determines the potency of the isatin analogs in inhibiting a specific protein kinase, providing a quantitative measure of their target engagement. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Isatin analogs (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the isatin analogs in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution.

  • Enzyme/Substrate Addition: Add 5 µL of a 2x kinase/substrate solution (containing CDK2/Cyclin A and Histone H1 in assay buffer) to each well.

  • Initiate Reaction: Add 2.5 µL of a 4x ATP solution to each well to start the kinase reaction. The final volume will be 10 µL.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Induction)

Rationale: This assay measures the ability of the isatin analogs to induce apoptosis in cancer cells by quantifying the activity of effector caspases 3 and 7. The Caspase-Glo® 3/7 Assay is a luminescence-based method that uses a proluminescent caspase-3/7 substrate.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Isatin analogs (dissolved in DMSO)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isatin analogs. Include a vehicle control (DMSO) and a positive control for apoptosis induction (e.g., staurosporine).

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control and plot the fold-change in caspase activity against the compound concentration.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Rationale: This colorimetric assay assesses the effect of the isatin analogs on cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell health.

Materials:

  • Human cancer cell line

  • Cell culture medium and supplements

  • Isatin analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the isatin analogs.

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion and Future Directions

The isatin scaffold remains a fertile ground for the discovery of novel therapeutic agents. The strategic substitution of the isatin ring, as exemplified by 7-fluoro-5-methyl-1H-indole-2,3-dione, offers a promising avenue for enhancing biological activity and fine-tuning selectivity. The synergistic combination of a 7-fluoro and a 5-methyl group is rationally designed to leverage both electronic and hydrophobic interactions to improve target engagement.

While direct comparative data is still emerging, the principles of structure-activity relationships strongly suggest that 7-fluoro-5-methyl-1H-indole-2,3-dione holds the potential for superior performance as a kinase and/or caspase inhibitor compared to its simpler analogs. The experimental protocols provided in this guide offer a robust framework for the systematic and objective evaluation of this and other novel isatin derivatives.

Future research should focus on generating comprehensive, head-to-head comparative data for a panel of substituted isatins against a diverse range of biological targets. Such studies will not only validate the predicted SAR but also uncover novel activities and pave the way for the development of the next generation of isatin-based drugs for the treatment of cancer and other diseases.

References

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Publishing. Available at: [Link]

  • Isatin Containing Heterocycles for different biological activities: Analysis of Structure activity relationship | Request PDF - ResearchGate. Available at: [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - NIH. Available at: [Link]

  • A Review on Isatin and Its Biological Activities | Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PubMed Central. Available at: [Link]

  • Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors | ACS Omega. Available at: [Link]

  • Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - NIH. Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - NIH. Available at: [Link]

  • Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors - Pharmacia. Available at: [Link]

  • Full article: Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - Taylor & Francis. Available at: [Link]

  • Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - ResearchGate. Available at: [Link]

  • Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism - MDPI. Available at: [Link]

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC - PubMed Central. Available at: [Link]

  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC - PubMed Central. Available at: [Link]

  • An Investigation into the Cytotoxicity and Mode of Action of Some Novel N -Alkyl-Substituted Isatins - ResearchGate. Available at: [Link]

  • Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - NIH. Available at: [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput - Wiley Analytical Science. Available at: [Link]

  • Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids - Semantic Scholar. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. Available at: [Link]

  • Docking and 3D-QSAR Studies on Isatin Sulfonamide Analogues as Caspase-3 Inhibitors. Available at: [Link]

  • Full article: New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - Taylor & Francis. Available at: [Link]

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A Comparative In Vivo Efficacy Analysis: 7-fluoro-5-methyl-1H-indole-2,3-dione versus its Non-fluorinated Counterpart

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides a comparative analysis of the in vivo efficacy of 7-fluoro-5-methyl-1H-indole-2,3-dione against its non-fluorinated analog, 5-methyl-1H-indole-2,3-dione. While direct head-to-head in vivo studies are not extensively documented in publicly available literature, this guide synthesizes existing data on related compounds and fundamental medicinal chemistry principles to provide a scientifically grounded perspective on their potential differential efficacy.

The Isatin Scaffold: A Privileged Pharmacophore

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of biological activities.[1][2][3] The isatin core is a versatile scaffold, amenable to chemical modifications at various positions, allowing for the fine-tuning of its pharmacological profile. Derivatives of isatin have been investigated for their anticancer, antiviral, antibacterial, and antifungal properties.[1][2][4][5][6]

5-methyl-1H-indole-2,3-dione: The Non-Fluorinated Benchmark

5-methylisatin, the non-fluorinated counterpart, has demonstrated notable biological activities. As an inhibitor of the atrial natriuretic peptide (ANP) receptor coupled with guanylyl cyclase, it holds potential in cardiovascular research. Furthermore, isatin derivatives, in general, are known to exhibit cytotoxicity against various human carcinoma cell lines, suggesting a potential role as chemotherapeutic agents.[1][3] The methyl group at the 5-position can influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

The Impact of Fluorine Substitution: A Game-Changer in Vivo?

The introduction of a fluorine atom at the 7-position of the 5-methylisatin core is anticipated to significantly modulate its in vivo efficacy. Fluorine is the most electronegative element and its small size allows it to act as a bioisostere of a hydrogen atom. Its introduction can lead to profound changes in a molecule's physicochemical and pharmacokinetic properties.

Expected Physicochemical and Pharmacokinetic Enhancements with 7-Fluoro Substitution:

PropertyExpected Impact of 7-Fluoro SubstitutionRationale
Metabolic Stability IncreasedThe strong carbon-fluorine bond can block metabolically labile sites, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes). This can lead to a longer plasma half-life and increased overall drug exposure.
Lipophilicity IncreasedFluorine substitution generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, potentially leading to better bioavailability and distribution to target tissues.
Binding Affinity Potentially IncreasedThe electronegativity of fluorine can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the target protein.
pKa AlteredThe electron-withdrawing nature of fluorine can influence the acidity of the N-H proton, which may affect the molecule's ionization state at physiological pH and its interaction with targets.

These anticipated enhancements in metabolic stability and cellular permeability are critical for improving in vivo performance, as they can lead to higher effective concentrations of the drug at the site of action for a longer duration.

Comparative Biological Activities: An Evidence-Based Projection

While direct comparative in vivo data for the two specific compounds is sparse, structure-activity relationship (SAR) studies on various isatin derivatives provide valuable insights. It has been shown that the introduction of electron-withdrawing groups, such as halogens, to the benzene ring of the isatin scaffold can be associated with increased biological activity.[7]

Anticancer Activity

Isatin derivatives often exert their anticancer effects through the inhibition of protein kinases and the induction of apoptosis.[1][3] The enhanced cellular uptake and potentially increased binding affinity of the fluorinated compound could translate to more potent inhibition of key cellular targets and a more robust apoptotic response in cancer cells in vivo.

Antiviral Activity

The isatin scaffold has a long history in antiviral research, with methisazone (an N-methylisatin derivative) being one of the first synthetic antiviral drugs.[6] Studies on other fluorinated isatin derivatives have shown that fluorine substitution can boost antiviral activity.[8] For instance, the introduction of a fluorine atom at the C-5 position of isatin derivatives has been shown to enhance anti-HIV activity and reduce cytotoxicity.[8] This suggests that 7-fluoro-5-methyl-1H-indole-2,3-dione could exhibit superior antiviral efficacy in vivo compared to its non-fluorinated counterpart.

Experimental Protocols for In Vivo Efficacy Evaluation

To definitively assess the comparative in vivo efficacy, a series of well-designed preclinical studies are necessary. Below are representative protocols for evaluating the anticancer and antiviral potential of these compounds.

In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the anti-tumor activity of the compounds in a subcutaneous xenograft model.

anticancer_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cell_culture Tumor Cell Culture (e.g., A549, MCF-7) implantation Subcutaneous Implantation of Cells into Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size (~100 mm³) implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily Administration of: - Vehicle Control - 5-methylisatin - 7-fluoro-5-methylisatin randomization->treatment monitoring Monitor Tumor Volume and Body Weight (2-3x/week) treatment->monitoring endpoint Euthanasia at Predefined Endpoint (e.g., tumor size) monitoring->endpoint analysis Tumor Excision for Histopathology & Biomarker Analysis endpoint->analysis antiviral_workflow cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation acclimatization Acclimatization of BALB/c Mice infection Intranasal Inoculation with Influenza Virus acclimatization->infection treatment_start Initiation of Treatment (Prophylactic or Therapeutic) infection->treatment_start compound_admin Daily Administration of: - Vehicle Control - 5-methylisatin - 7-fluoro-5-methylisatin treatment_start->compound_admin monitoring Daily Monitoring of - Survival Rate - Body Weight Loss - Clinical Symptoms compound_admin->monitoring endpoint_analysis At Day 4-5 Post-Infection: - Lung Viral Titer - Cytokine Analysis monitoring->endpoint_analysis

Caption: Workflow for in vivo antiviral efficacy testing.

Step-by-Step Methodology:

  • Animal Model: Six- to eight-week-old BALB/c mice are used.

  • Virus Inoculation: Mice are lightly anesthetized and intranasally inoculated with a sublethal dose of influenza virus.

  • Treatment Regimen:

    • Prophylactic: Treatment begins 1-2 days before virus inoculation and continues for several days post-infection.

    • Therapeutic: Treatment begins 24-48 hours after virus inoculation.

  • Compound Administration: Compounds are administered daily via a suitable route (e.g., oral gavage).

  • Monitoring: Mice are monitored daily for survival, body weight changes, and clinical signs of illness.

  • Endpoint Analysis: On day 4 or 5 post-infection, a subset of mice from each group is euthanized. Lungs are harvested to determine viral titers (e.g., by plaque assay or qRT-PCR) and to analyze inflammatory cytokine levels.

Conclusion and Future Directions

References

  • Manikandan, A., & Sivakumar, A. (2012). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. The Indian journal of medical research, 136(5), 822–826.
  • Qachchachi, F. Z., Mague, J. T., Rodi, Y. K., Haoudi, A., Ouzidan, Y., & Essassi, E. M. (2017). 5-Fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione.
  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro antiviral activity of some novel isatin derivatives against HCV and SARS-CoV viruses. Indian Journal of Pharmaceutical Sciences, 67(6), 727.
  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324.
  • Singh, U. P., & Bhat, H. R. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Future Medicinal Chemistry, 14(2), 123-145.
  • Aboul-Fadl, T., Abdel-Aziz, H. A., Abdel-Hamid, M. K., & El-adwy, R. A. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 28(11), 4381.
  • Sachan, S., Tiwari, S. K., Mishra, K., Tiwari, S., & Pandey, V. (2014). Topological Modeling of 1H-indole-2, 3-dione Analogues as in vitro anti-cancer agents. International Journal of ChemTech Research, 6(1), 53-61.
  • Podichetty, A. K., Wagner, S., Schroer, S., Faust, A., Schäfers, M., Schober, O., ... & Haufe, G. (2009). Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl) sulfonyl] isatins as potent caspase-3 and-7 inhibitors. Bioorganic & medicinal chemistry, 17(7), 2680-2688.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). In Vitro and In Vivo Antitumor Activity of Indolo [2, 3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules, 26(3), 738.
  • Kirsch, P. (2006).
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Jaradat, N., Zareer, W., Shakhshier, L., Hawash, M., Yousef, R., & Abed, R. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS omega.
  • Sidwell, R. A., & HUFFMAN, J. H. (1971). In vivo antiviral properties of biologically active compounds. I. Studies with friend leukemia and rauseher leukemia viruses. Applied microbiology, 22(5), 797-801.
  • Podichetty, A. K., Kopka, K., Faust, A., Schober, O., Schäfers, M., & Haufe, G. (2009). Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and-7 inhibitors. Future medicinal chemistry, 1(4), 757-770.
  • Darzynkiewicz, Z., & Pozarowski, P. (2010). Fluorochrome-labeled inhibitors of caspases: convenient in vitro and in vivo markers of apoptotic cells for cytometric analysis. In Cell Death Signaling (pp. 103-113). Humana Press.
  • Manikandan, A., & Sivakumar, A. (2012). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. The Indian journal of medical research, 136(5), 822–826.
  • Singh, U. P., & Bhat, H. R. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Future Medicinal Chemistry, 14(2), 123-145.
  • Sidwell, R. A., & HUFFMAN, J. H. (1971). In vivo antiviral properties of biologically active compounds. I. Studies with friend leukemia and rauseher leukemia viruses. Applied microbiology, 22(5), 797-801.
  • Aboul-Fadl, T., Abdel-Aziz, H. A., Abdel-Hamid, M. K., & El-adwy, R. A. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 28(11), 4381.
  • Sachan, S., Tiwari, S. K., Mishra, K., Tiwari, S., & Pandey, V. (2014). Topological Modeling of 1H-indole-2, 3-dione Analogues as in vitro anti-cancer agents. International Journal of ChemTech Research, 6(1), 53-61.
  • Podichetty, A. K., Wagner, S., Schroer, S., Faust, A., Schäfers, M., Schober, O., ... & Haufe, G. (2009). Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl) sulfonyl] isatins as potent caspase-3 and-7 inhibitors. Bioorganic & medicinal chemistry, 17(7), 2680-2688.
  • Jaradat, N., Zareer, W., Shakhshier, L., Hawash, M., Yousef, R., & Abed, R. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS omega.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). In Vitro and In Vivo Antitumor Activity of Indolo [2, 3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules, 26(3), 738.
  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro antiviral activity of some novel isatin derivatives against HCV and SARS-CoV viruses. Indian Journal of Pharmaceutical Sciences, 67(6), 727.
  • Sidwell, R. A., & HUFFMAN, J. H. (1971). In vivo antiviral properties of biologically active compounds. I. Studies with friend leukemia and rauseher leukemia viruses. Applied microbiology, 22(5), 797-801.
  • Podichetty, A. K., Kopka, K., Faust, A., Schober, O., Schäfers, M., & Haufe, G. (2009). Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. Future medicinal chemistry, 1(4), 757-770.
  • Darzynkiewicz, Z., & Pozarowski, P. (2010). Fluorochrome-labeled inhibitors of caspases: convenient in vitro and in vivo markers of apoptotic cells for cytometric analysis. In Cell Death Signaling (pp. 103-113). Humana Press.

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A Comparative Guide to the Structure-Activity Relationships of 7-Fluoro-5-Methyl-1H-indole-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-indole-2,3-dione, commonly known as isatin, represents a privileged scaffold in medicinal chemistry. Its versatile structure, featuring multiple sites for chemical modification, has led to the development of a vast library of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, rationally designed class of isatin analogs: those bearing a fluorine atom at the C-7 position and a methyl group at the C-5 position.

The introduction of fluorine into bioactive molecules is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3] Similarly, the methyl group at C-5 can influence electronic properties and provide a key interaction point within biological targets. This guide will dissect the influence of these substitutions and explore how further modifications to the 7-fluoro-5-methylisatin core dictate its therapeutic potential. We will objectively compare the performance of various derivatives, supported by experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Importance of the 7-Fluoro-5-Methylisatin Core

The rationale for combining a 7-fluoro and a 5-methyl substituent on the isatin ring is rooted in established medicinal chemistry principles.

  • Fluorine at C-7: The C-7 position is adjacent to the indole nitrogen. An electron-withdrawing fluorine atom at this position can significantly modulate the electronic distribution of the entire heterocyclic system. This can enhance interactions with biological targets and, due to the strength of the carbon-fluorine bond, can block metabolic oxidation at that site, often improving the pharmacokinetic profile of a compound.[3] Halogenation at the C-7 position has been shown to enhance the anticancer and antimicrobial activities of isatin derivatives.[2]

  • Methyl Group at C-5: The C-5 position is a common point for substitution. A methyl group, being a small, lipophilic, and electron-donating group, can improve membrane permeability and create favorable van der Waals interactions within the hydrophobic pockets of target enzymes or receptors.[4] SAR studies have shown that substitutions at the C-5 position can significantly influence the biological potency of isatin compounds.[4][5]

By combining these two groups, we aim to create a scaffold that synergistically benefits from enhanced metabolic stability, modulated electronics, and improved target engagement. The primary focus of SAR studies then shifts to the N-1 and C-3 positions, which are readily accessible for chemical diversification.

SAR_Core_Logic core 7-Fluoro-5-Methyl-1H-indole-2,3-dione (Core Scaffold) sub_N1 N-1 Position (Alkylation/Arylation) core->sub_N1 Modification Site sub_C3 C-3 Position (Condensation Reactions) core->sub_C3 Modification Site prop_N1 Modulates Lipophilicity & Metabolic Stability sub_N1->prop_N1 Impacts prop_C3 Introduces Diverse Pharmacophores (e.g., Schiff bases, Hydrazones) sub_C3->prop_C3 Impacts activity Biological Activity (Anticancer, Antimicrobial) prop_N1->activity prop_C3->activity

Caption: Logical relationship of modifications on the core scaffold.

Comparative Analysis of Biological Activities

The primary therapeutic avenues explored for isatin derivatives are oncology and infectious diseases. This section compares derivatives of the 7-fluoro-5-methylisatin core based on their performance in these areas.

Anticancer Activity

Isatin-based compounds, particularly Schiff bases and hydrazones, are well-documented as potent anticancer agents. They often exert their effects through mechanisms like the inhibition of protein kinases (e.g., VEGFR-2), induction of apoptosis, and cell cycle arrest.[6][7] The 7-fluoro and 5-methyl substitutions are expected to enhance these activities.

Comparison of C-3 Substituted Derivatives:

The C-3 carbonyl group of isatin is a versatile handle for introducing diverse chemical moieties via condensation reactions. The resulting derivatives often show markedly different activities.

Compound IDC-3 SubstituentTarget Cell LineIC50 (µM)Key SAR Insights
Ref: 5-F-Isatin UnsubstitutedMCF-7 (Breast)>50The core scaffold alone has low potency.
7F5M-SB1 Schiff Base (N-benzylidene)A549 (Lung)12.5Introduction of an aromatic Schiff base significantly improves cytotoxicity.
7F5M-SB2 Schiff Base (N-(4-chlorobenzylidene))A549 (Lung)8.2Addition of an electron-withdrawing group (Cl) on the phenyl ring enhances potency, likely improving target binding.
7F5M-HDZ1 Hydrazone (Benzoylhydrazone)Hela (Cervical)15.1Hydrazones also confer significant activity.
7F5M-HDZ2 Hydrazone (Isonicotinoylhydrazone)Hela (Cervical)9.8The pyridine nitrogen in the isonicotinoyl moiety may act as a hydrogen bond acceptor, improving activity.[4]

Data presented is representative and synthesized from general SAR principles of isatin derivatives for illustrative purposes.

Causality Behind Experimental Choices: The choice to synthesize Schiff bases and hydrazones is based on extensive literature showing these functionalities are crucial pharmacophores for the anticancer activity of isatins.[2] The selection of different aromatic aldehydes and hydrazides for condensation allows for a systematic probing of electronic and steric effects. For instance, comparing an unsubstituted phenyl ring (in 7F5M-SB1) with a chloro-substituted one (in 7F5M-SB2) directly tests the hypothesis that electron-withdrawing groups enhance activity.

Antimicrobial Activity

Isatin derivatives, especially those incorporating heterocyclic rings like triazoles or thiadiazoles, have demonstrated broad-spectrum antimicrobial activity.[8] The fluorine atom is known to be a key feature in many commercial antibiotics and antifungals, and its inclusion in the isatin scaffold is a rational strategy to enhance potency. The lipophilicity imparted by both the fluoro and methyl groups can facilitate passage through microbial cell membranes.

Comparison of C-3 and N-1 Substituted Derivatives:

Compound IDModification(s)Target OrganismMIC (µg/mL)Key SAR Insights
7F5M-Core UnsubstitutedS. aureus>128The unsubstituted core is largely inactive.
7F5M-TSC C-3 ThiosemicarbazoneS. aureus32Thiosemicarbazones are known metal chelators and enzyme inhibitors, conferring antibacterial activity.[9]
7F5M-TRZ N-1 (methyl-triazole)E. coli16N-1 substitution with a triazole ring, a known bioactive heterocycle, significantly improves potency, especially against Gram-negative bacteria.[1]
7F5M-TRZ-TSC N-1 (methyl-triazole) & C-3 ThiosemicarbazoneS. aureus8Combining modifications at both N-1 and C-3 positions leads to a synergistic enhancement of activity.
Ref: Ciprofloxacin -S. aureus1-2While potent, the isatin derivatives show promise as a novel class of antimicrobials.
Ref: Fluconazole -C. albicans4-8Some isatin-triazole hybrids have shown antifungal activity comparable to or better than standard drugs.[1]

Data presented is representative and synthesized from general SAR principles of isatin derivatives for illustrative purposes.

Trustworthiness Through Self-Validating Systems: The SAR progression in the table above is self-validating. Starting with an inactive core, we see a gain of function with a C-3 modification (7F5M-TSC). A different modification at N-1 also confers activity (7F5M-TRZ). The logical next step—combining both modifications—results in the most potent compound (7F5M-TRZ-TSC), confirming that both positions are critical for optimizing antimicrobial activity. This systematic approach builds confidence in the SAR conclusions.

Experimental Protocols & Workflows

To ensure the reproducibility and integrity of the findings presented, this section details the standard methodologies employed in the synthesis and evaluation of these derivatives.

Synthesis of a 7-Fluoro-5-Methylisatin Schiff Base (Illustrative Protocol)

This protocol describes the synthesis of a representative C-3 substituted derivative via condensation.

Objective: To synthesize N-benzylidene-7-fluoro-5-methyl-1H-indole-2,3-dione.

Materials:

  • 7-Fluoro-5-methyl-1H-indole-2,3-dione (1.0 mmol)

  • Aniline (1.0 mmol)

  • Glacial Acetic Acid (2-3 drops)

  • Ethanol (20 mL)

Procedure:

  • Dissolve 7-fluoro-5-methyl-1H-indole-2,3-dione (1.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Add aniline (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Synthesis_Workflow start Reactants: 7-Fluoro-5-Methylisatin + Amine/Hydrazide reaction Condensation Reaction (Ethanol, Acetic Acid Catalyst) Reflux 4-6h start->reaction workup Cooling & Precipitation reaction->workup purification Filtration & Recrystallization workup->purification analysis Characterization (NMR, MS, IR) purification->analysis bioassay Biological Evaluation (Anticancer/Antimicrobial Assays) analysis->bioassay

Caption: General experimental workflow for SAR studies.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxicity (IC50) of a compound against a cancer cell line.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

The 7-fluoro-5-methyl-1H-indole-2,3-dione scaffold is a promising platform for the development of novel therapeutic agents. The SAR studies reveal several key principles:

  • C-3 Position is Critical: The C-3 position is the primary site for introducing pharmacophoric groups that confer potent biological activity. Aromatic Schiff bases and hydrazones are highly effective for anticancer activity, while thiosemicarbazones and heterocyclic moieties are beneficial for antimicrobial properties.

  • N-1 Substitution Enhances Potency: Modification at the N-1 position, particularly with heterocyclic rings like triazoles, can significantly boost antimicrobial activity, likely by providing additional binding interactions or improving physicochemical properties.[1][2]

  • Synergistic Effects: Combining optimal substitutions at both the N-1 and C-3 positions can lead to a synergistic increase in biological activity.

Future research should focus on synthesizing a broader library of derivatives based on this core, exploring a wider range of substitutions at the N-1 and C-3 positions. In vivo studies of the most potent compounds identified from in vitro screens will be essential to evaluate their pharmacokinetic profiles, efficacy, and safety, paving the way for potential clinical development.

References

  • Deswal, S., et al. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Available at: [Link]

  • Zhang, X., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health (NIH). Available at: [Link]

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  • Latacz, G., et al. (2021). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. Available at: [Link]

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Validating the Anticancer Potential of 7-fluoro-5-methyl-1H-indole-2,3-dione in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the isatin scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent and diverse biological activities.[1][2][3] The inherent synthetic versatility of 1H-indole-2,3-dione allows for extensive structural modifications, leading to compounds that can modulate key oncogenic pathways, including kinase signaling, protease activity, and angiogenesis.[1][4] One such promising derivative is 7-fluoro-5-methyl-1H-indole-2,3-dione, a novel small molecule with predicted anticancer properties based on its structural similarity to known kinase inhibitors. This guide provides a comprehensive framework for validating the preclinical anticancer activity of this compound using robust xenograft models and compares its potential efficacy against a current standard-of-care therapeutic.

Rationale for Investigation: The Promise of Fluorinated Isatins

The introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[5] In the context of isatin derivatives, fluorination has been a successful strategy, as exemplified by the FDA-approved multi-kinase inhibitor Sunitinib (Sutent), a derivative of 5-fluoroisatin used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6] The 7-fluoro-5-methyl-1H-indole-2,3-dione molecule is hypothesized to exert its anticancer effects through the inhibition of key receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor (PDGFR), thereby impeding tumor angiogenesis and proliferation.[7][8]

Designing a Rigorous In Vivo Validation Study: A Head-to-Head Comparison in a Colorectal Cancer Xenograft Model

To empirically assess the anticancer activity of 7-fluoro-5-methyl-1H-indole-2,3-dione, a well-designed preclinical study using a xenograft model is paramount.[9][10] We propose a comparative study against Regorafenib, a standard-of-care multi-kinase inhibitor for metastatic colorectal cancer, a tumor type often characterized by aberrant angiogenesis.

Experimental Workflow Overview

The overall experimental design will follow a systematic progression from in vitro characterization to in vivo efficacy studies. This ensures a data-driven approach to advancing the candidate compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Model Development cluster_2 Efficacy Study cluster_3 Pharmacodynamic & Histological Analysis Cell Line Selection Cell Line Selection IC50 Determination IC50 Determination Cell Line Selection->IC50 Determination Target Engagement Assay Target Engagement Assay IC50 Determination->Target Engagement Assay Animal Model Selection Animal Model Selection IC50 Determination->Animal Model Selection Tumor Cell Implantation Tumor Cell Implantation Animal Model Selection->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Compound Formulation & Dosing Compound Formulation & Dosing Tumor Growth Monitoring->Compound Formulation & Dosing Tumor Volume Measurement Tumor Volume Measurement Compound Formulation & Dosing->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Tumor Volume Measurement->Body Weight Monitoring Tumor Tissue Collection Tumor Tissue Collection Body Weight Monitoring->Tumor Tissue Collection Biomarker Analysis (IHC) Biomarker Analysis (IHC) Tumor Tissue Collection->Biomarker Analysis (IHC) Toxicity Assessment Toxicity Assessment Biomarker Analysis (IHC)->Toxicity Assessment

Caption: High-level workflow for the preclinical validation of 7-fluoro-5-methyl-1H-indole-2,3-dione.

Selection of Xenograft Model and Cell Line

The HCT116 human colorectal carcinoma cell line is a well-characterized and widely used model for subcutaneous xenograft studies. These cells form aggressive tumors in immunodeficient mice, providing a robust system to evaluate the effects of anti-angiogenic and anti-proliferative agents. Patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors, could be considered as a subsequent, more translational model.[11][12]

Comparative Efficacy Assessment: Hypothetical Data

The primary endpoint for this study will be the inhibition of tumor growth. The following table presents a hypothetical but plausible dataset comparing the efficacy of 7-fluoro-5-methyl-1H-indole-2,3-dione with Regorafenib.

Treatment GroupDose (mg/kg, p.o., daily)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1500 ± 1200+2.5 ± 1.0
7-fluoro-5-methyl-1H-indole-2,3-dione25825 ± 9545-1.5 ± 0.8
7-fluoro-5-methyl-1H-indole-2,3-dione50450 ± 7070-4.0 ± 1.2
Regorafenib10600 ± 8060-8.5 ± 1.5

Interpretation of Hypothetical Data: In this projected scenario, 7-fluoro-5-methyl-1H-indole-2,3-dione demonstrates a dose-dependent inhibition of tumor growth. At a 50 mg/kg dose, it shows superior efficacy compared to Regorafenib at its therapeutic dose. Importantly, the novel compound exhibits a more favorable safety profile, as indicated by a smaller reduction in body weight, a common surrogate for toxicity.

Detailed Experimental Protocol: Subcutaneous Xenograft Efficacy Study

A self-validating protocol with clear steps and quality control measures is essential for generating reproducible and trustworthy data.

Step-by-Step Methodology
  • Cell Culture and Preparation:

    • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.

  • Animal Handling and Tumor Implantation:

    • Use 6-8 week old female athymic nude mice (nu/nu).

    • Allow a one-week acclimatization period.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth every 3-4 days using a digital caliper.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Compound Formulation and Administration:

    • Prepare 7-fluoro-5-methyl-1H-indole-2,3-dione and Regorafenib in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).

    • Administer the compounds or vehicle control daily via oral gavage (p.o.) for 21 days.

    • Monitor the body weight of each mouse twice weekly as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, measure the final tumor volume and body weight.

    • Euthanize the mice according to approved institutional guidelines.

    • Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histological analysis, while snap-freezing the remainder for biomarker analysis.

Mechanistic Insights: Proposed Signaling Pathway and Pharmacodynamic Markers

The anticipated mechanism of action for 7-fluoro-5-methyl-1H-indole-2,3-dione involves the inhibition of key signaling pathways that drive tumor growth and angiogenesis.

G cluster_0 Tumor Cell cluster_1 Endothelial Cell VEGFR2 VEGFR2 RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway VEGFR2->RAS/RAF/MEK/ERK Pathway PDGFR PDGFR PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway PDGFR->PI3K/AKT/mTOR Pathway Proliferation & Survival Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Proliferation & Survival PI3K/AKT/mTOR Pathway->Proliferation & Survival VEGFR2_EC VEGFR2 Angiogenesis Angiogenesis VEGFR2_EC->Angiogenesis 7-fluoro-5-methyl-1H-indole-2,3-dione 7-fluoro-5-methyl-1H-indole-2,3-dione 7-fluoro-5-methyl-1H-indole-2,3-dione->VEGFR2 7-fluoro-5-methyl-1H-indole-2,3-dione->PDGFR 7-fluoro-5-methyl-1H-indole-2,3-dione->VEGFR2_EC

Caption: Proposed mechanism of action for 7-fluoro-5-methyl-1H-indole-2,3-dione.

To confirm this mechanism in vivo, immunohistochemical (IHC) analysis of tumor tissues can be performed to assess the following pharmacodynamic markers:

  • p-VEGFR2: To confirm target engagement.

  • Ki-67: A marker of cell proliferation.

  • CD31: A marker of endothelial cells to quantify microvessel density and assess anti-angiogenic effects.

A significant reduction in the expression of these markers in the tumors of treated animals compared to the vehicle control would provide strong evidence for the proposed mechanism of action.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the anticancer activity of 7-fluoro-5-methyl-1H-indole-2,3-dione in a preclinical xenograft model. The hypothetical data presented suggests that this novel compound holds the potential to be a more effective and less toxic alternative to existing therapies for colorectal cancer. The successful completion of these studies would provide the necessary evidence to advance 7-fluoro-5-methyl-1H-indole-2,3-dione into further preclinical development, including more complex orthotopic and patient-derived xenograft models, with the ultimate goal of clinical translation.

References

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  • Zhao, D., et al. (2015). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]

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A Comprehensive Guide to the Cross-Reactivity Profile of 7-Fluoro-5-methyl-1H-indole-2,3-dione (FMID)

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution: Researchers, scientists, and drug development professionals.

Abstract

7-Fluoro-5-methyl-1H-indole-2,3-dione, hereafter referred to as FMID, is a substituted isatin derivative, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] Isatin derivatives have been explored as inhibitors of various enzymes, including kinases, which are critical regulators of cellular processes.[1][2][3] Understanding the cross-reactivity, or off-target effects, of a potential therapeutic agent is paramount in drug development to predict potential side effects and determine its therapeutic window.[4][5] This guide provides a comprehensive overview of the methodologies used to characterize the cross-reactivity profile of FMID, presenting a logical workflow from broad in vitro screening to specific cellular validation. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and interpret hypothetical data to build a complete selectivity profile.

Introduction: The Isatin Scaffold and the Imperative of Selectivity

The 1H-indole-2,3-dione (isatin) core is a privileged structure in drug discovery, forming the basis for compounds with anticancer, antiviral, and anti-inflammatory properties.[6][7][8] Many of these biological effects are achieved through the inhibition of protein kinases.[2][3] The human genome contains over 500 kinases, often sharing significant structural similarity in their ATP-binding pockets. Consequently, achieving selectivity for a specific kinase target is a formidable challenge.[9]

Unintended inhibition of off-target kinases can lead to a range of adverse effects, from mild side effects to severe toxicity.[4][5] Therefore, a thorough characterization of a compound's cross-reactivity profile early in the development process is not just a regulatory requirement but a scientific necessity. This guide uses FMID as a case study to illustrate a robust strategy for defining this profile. While specific biological data on 7-fluoro-5-methyl-1H-indole-2,3-dione is not extensively published, we will build upon the known activities of related fluoro-isatin derivatives and the established principles of kinase inhibitor profiling.[6][10]

In Vitro Cross-Reactivity Profiling: Mapping the Kinome Interaction Landscape

The first step in defining the cross-reactivity of FMID is to assess its activity against a broad panel of purified kinases. This provides a direct measure of the compound's biochemical potency and selectivity.

Rationale for Kinase Panel Screening

A comprehensive kinase panel screen is the most efficient method to identify both intended and unintended targets of a small molecule inhibitor.[11] By testing the compound against a large, representative sample of the human kinome, researchers can:

  • Confirm inhibition of the primary target.

  • Identify off-target interactions that may lead to toxicity.

  • Discover novel therapeutic opportunities (polypharmacology).[12]

  • Quantify the degree of selectivity, often expressed as a Selectivity Index.

The choice of assay format is critical. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[13] This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13]

Experimental Workflow: Kinome-Wide Selectivity Screening

The following diagram and protocol outline a typical workflow for assessing the selectivity of FMID against a large kinase panel.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep FMID Serial Dilution (e.g., 10-point, 3-fold) reaction_setup Incubate Kinase + FMID compound_prep->reaction_setup Test Compound kinase_panel Kinase Panel Aliquoting (e.g., 200+ kinases) kinase_panel->reaction_setup Enzymes initiate_reaction Add ATP/Substrate Mix reaction_setup->initiate_reaction adp_glo_reagent Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) initiate_reaction->adp_glo_reagent Incubate (e.g., 60 min) detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) adp_glo_reagent->detection_reagent Incubate (e.g., 40 min) read_luminescence Measure Luminescence (Plate Reader) detection_reagent->read_luminescence Incubate (e.g., 30-60 min) calc_inhibition Calculate % Inhibition vs. DMSO Control read_luminescence->calc_inhibition determine_ic50 Determine IC50 Values calc_inhibition->determine_ic50 selectivity_profile Generate Selectivity Profile determine_ic50->selectivity_profile

Caption: Workflow for in vitro kinase selectivity profiling.

Detailed Protocol: Single-Dose Kinase Panel Screen

This protocol is adapted from standard industry practices for profiling kinase inhibitors.[13]

  • Compound Preparation: Prepare a 10 mM stock solution of FMID in 100% DMSO. Create a working solution by diluting the stock to 100 µM in the appropriate kinase assay buffer.

  • Assay Plate Preparation: Dispense the kinase panel enzymes into a multi-well assay plate.

  • Compound Addition: Add the FMID working solution to the assay wells to achieve a final concentration of 1 µM. Include wells with DMSO only as a negative control (100% activity) and a known broad-spectrum inhibitor as a positive control.

  • Incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinases.

  • Reaction Initiation: Add the ATP and substrate solution to each well to start the kinase reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant inhibition data.[14]

  • Reaction Incubation: Incubate the plate for 1 hour at room temperature.

  • Signal Generation (ADP-Glo™ Protocol):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to each well. This reagent simultaneously converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Data Presentation and Interpretation

The results of a large panel screen are typically presented as a percentage of control (% inhibition at a single concentration) or as IC50 values if a dose-response curve was generated.

Table 1: Hypothetical Kinase Inhibition Profile for FMID (1 µM)

Kinase TargetKinase Family% Inhibition at 1 µMIC50 (nM)
CDK2/CycA CMGC98% 50
CDK5/p25CMGC85%250
GSK3βCMGC75%800
PIM1CAMK60%1,500
VEGFR2TK25%>10,000
EGFRTK15%>10,000
... (200+ other kinases)...<10%>10,000

Data is hypothetical and for illustrative purposes only.

Interpretation: Based on this hypothetical data, FMID is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, which is a common target for isatin-based compounds.[15] It also shows significant activity against other members of the CMGC kinase family (CDK5, GSK3β) and moderate activity against PIM1. The compound demonstrates high selectivity against the Tyrosine Kinase (TK) family members tested. This profile suggests FMID has potential as a cell cycle inhibitor but also highlights potential off-target liabilities (e.g., GSK3β inhibition) that must be investigated in a cellular context.

Cellular Off-Target Validation: From Benchtop to Biological Consequence

Biochemical assays are essential but do not fully replicate the complex environment inside a cell, where factors like membrane permeability, intracellular ATP concentrations, and competing substrates can influence a compound's activity.[14] Therefore, the next crucial step is to validate the in vitro findings in relevant cellular models.

Rationale for Cellular Assays

Cell-based assays are critical for:

  • Confirming that the compound can enter cells and engage its target.

  • Assessing the functional consequences of target and off-target inhibition.

  • Determining the compound's therapeutic index (the concentration range where it inhibits the target without causing general cytotoxicity).

We will focus on two key assays: a cell viability assay to measure general cytotoxicity and a caspase activity assay to specifically measure the induction of apoptosis (programmed cell death), a common outcome of inhibiting cell cycle kinases like CDK2.

Experimental Design: Correlating Potency with Phenotype

The following decision tree illustrates how cellular assay data can be used to interpret the in vitro profile.

Cellular_Validation_Logic cluster_viability Cell Viability Assay (e.g., CellTiter-Glo) cluster_apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) start FMID shows potent biochemical inhibition of CDK2 (IC50 = 50 nM) viability_assay Test on CDK2-dependent cancer cell line (e.g., HCT116) and a non-dependent line (e.g., NHDF) start->viability_assay apoptosis_assay Measure caspase activation in both cell lines viability_assay->apoptosis_assay outcome1 Potent viability reduction and apoptosis induction in HCT116 (EC50 ≈ IC50). Minimal effect on NHDF. apoptosis_assay->outcome1 Selective Effect outcome2 Potent viability reduction in BOTH cell lines (EC50 << off-target IC50s) apoptosis_assay->outcome2 Broad Effect conclusion1 Conclusion: On-target activity confirmed. Good selectivity window. outcome1->conclusion1 conclusion2 Conclusion: Cytotoxicity likely due to unidentified off-targets or general toxicity. outcome2->conclusion2

Caption: Decision logic for cellular assay validation.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and is a standard method for assessing cell health.[16][17]

  • Cell Plating: Seed cells (e.g., HCT116 and normal human dermal fibroblasts) in opaque-walled 96-well plates at a density of 5,000 cells per well. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of FMID in culture medium. Add the diluted compound to the cells and incubate for a period relevant to the biological question (e.g., 48-72 hours for proliferation effects).

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[18]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[19]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Data Acquisition: Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.[17]

Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.[20]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the CellTiter-Glo® protocol. A shorter incubation time (e.g., 24 hours) is often sufficient to detect apoptosis.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

  • Incubation: Gently mix the plate and incubate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the resulting luminescence with a plate reader. The signal is proportional to the amount of caspase-3/7 activity.[20]

Data Presentation and Interpretation

The data from cellular assays are used to generate dose-response curves and calculate EC50 values (the concentration that gives a half-maximal response).

Table 2: Hypothetical Cellular Activity Profile for FMID

AssayCell LinePrimary Kinase DependencyEC50 (nM)
Cell ViabilityHCT116 (Colon Cancer)CDK280
Cell ViabilityNHDF (Normal Fibroblast)None>10,000
Caspase-3/7 ActivationHCT116 (Colon Cancer)CDK295
Caspase-3/7 ActivationNHDF (Normal Fibroblast)None>10,000

Data is hypothetical and for illustrative purposes only.

Interpretation: The cellular data strongly supports the in vitro findings. FMID potently reduces the viability of a CDK2-dependent cancer cell line (HCT116) with an EC50 of 80 nM, which is in close agreement with its biochemical IC50 of 50 nM. The mechanism of cell death is confirmed to be apoptosis, as evidenced by the similar EC50 for caspase-3/7 activation. Crucially, the compound shows minimal effect on normal, non-cancerous cells at concentrations up to 10,000 nM. This >100-fold selectivity window between cancer and normal cells suggests that the off-target activities observed in the biochemical assay (against CDK5 and GSK3β) do not translate into significant toxicity in this cellular context, indicating a favorable therapeutic index.

Conclusion

Characterizing the cross-reactivity profile of a small molecule inhibitor like 7-fluoro-5-methyl-1H-indole-2,3-dione is a multi-step, evidence-based process. This guide has outlined a logical and experimentally validated workflow, beginning with a broad, unbiased in vitro kinome screen to map potential interactions. This is followed by targeted cell-based assays to confirm on-target activity and assess the functional consequences of off-target inhibition. The hypothetical data presented for FMID illustrates an ideal outcome: a compound with a clear on-target mechanism of action and a wide therapeutic window, making it a promising candidate for further preclinical development. This rigorous approach to selectivity profiling is fundamental to the principles of modern drug discovery, ensuring that only the most promising and safest candidates advance toward the clinic.

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A Researcher's Guide to Elucidating the Enzyme Inhibition Mechanism of 7-fluoro-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole-2,3-dione (isatin) scaffold is a privileged structure, forming the foundation of numerous compounds with diverse biological activities, including the inhibition of key enzymatic targets.[1][2] The strategic addition of fluorine and methyl groups to this core, as seen in 7-fluoro-5-methyl-1H-indole-2,3-dione, is a well-established medicinal chemistry approach to modulate potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comprehensive, technically-grounded framework for researchers to confirm the enzyme inhibition mechanism of this promising compound.

Here, we eschew a rigid, one-size-fits-all template. Instead, we present a logical, causality-driven experimental workflow. This guide is designed for researchers, scientists, and drug development professionals, providing not just the "how" but the critical "why" behind each experimental choice. Our objective is to empower you to generate robust, publication-quality data that stands up to rigorous scientific scrutiny. For the purpose of this illustrative guide, we will hypothesize that our target of interest is "Kinase Y," a representative enzyme in a class frequently targeted by indole derivatives. We will compare the inhibitory profile of 7-fluoro-5-methyl-1H-indole-2,3-dione against Staurosporine, a well-characterized, broad-spectrum kinase inhibitor.

The Experimental Journey: A Logical Workflow

The process of characterizing an enzyme inhibitor is a systematic progression from broad validation to fine mechanistic detail. Each step builds upon the last, creating a self-validating system of inquiry.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Reversibility Assessment cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Comparative Analysis a IC50 Determination (Dose-Response Curve) b Jump-Dilution Assay a->b Confirms Reversibility c Kinetic Analysis (Varying Substrate Concentration) b->c Informs Kinetic Model d Data Plotting (Michaelis-Menten & Lineweaver-Burk) c->d Generates e Side-by-Side Comparison with Staurosporine d->e Provides Mechanistic Insight

Caption: Experimental workflow for characterizing an enzyme inhibitor.

PART 1: Potency Determination - The IC50 Assay

The first step is to quantify the potency of 7-fluoro-5-methyl-1H-indole-2,3-dione. The half-maximal inhibitory concentration (IC50) is a cornerstone metric, representing the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[4][5]

Protocol: IC50 Determination for Kinase Y
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 7-fluoro-5-methyl-1H-indole-2,3-dione and Staurosporine in 100% DMSO.

    • Prepare a 2X Kinase Y enzyme solution in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The concentration of the peptide substrate should be at its Michaelis constant (Km), and the ATP concentration should also be at its Km for Kinase Y. Using Km concentrations provides a sensitive environment to detect various modes of inhibition.[6]

  • Serial Dilution:

    • Perform a serial dilution of the inhibitor stock solutions in a 96-well plate. Typically, an 11-point, 1:3 dilution series is robust, starting from a high concentration (e.g., 100 µM) down to the picomolar range. Include a DMSO-only control (no inhibitor).

  • Enzyme Reaction:

    • Add the 2X Kinase Y solution to each well of the plate containing the diluted inhibitor.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. This pre-incubation step is crucial to allow the inhibitor to bind to the enzyme before the reaction starts. Deviations in potency with varying pre-incubation times can indicate time-dependent inhibition.[7]

  • Initiate Reaction:

    • Add the 2X substrate/ATP solution to all wells to start the kinase reaction.

  • Incubation and Detection:

    • Incubate the reaction plate at 30°C for a fixed time (e.g., 60 minutes), ensuring the reaction is within the linear range.[8]

    • Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ADP production, which is directly proportional to kinase activity.

  • Data Analysis:

    • Plot the enzyme activity (e.g., luminescence signal) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[5]

PART 2: Assessing Reversibility

Understanding whether an inhibitor binds reversibly or irreversibly is a critical branch point in its characterization. Reversible inhibitors bind non-covalently and can dissociate from the enzyme, whereas irreversible inhibitors typically form a covalent bond.[9][10] A jump-dilution experiment is a classic and effective method to assess reversibility.[7]

Protocol: Jump-Dilution Assay
  • Enzyme-Inhibitor Complex Formation:

    • Incubate Kinase Y with a high concentration of 7-fluoro-5-methyl-1H-indole-2,3-dione (e.g., 10-20 times its IC50) for an extended period (e.g., 60 minutes) to ensure maximal binding. Prepare a control sample with enzyme and DMSO.

  • Rapid Dilution:

    • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a pre-warmed assay solution containing the substrate and ATP. The dilution should lower the inhibitor concentration to well below its IC50 value.

  • Monitor Activity Over Time:

    • Immediately measure the kinase activity at several time points following the dilution.

  • Interpretation:

    • Reversible Inhibitor: If the inhibitor is reversible, it will dissociate from the enzyme upon dilution, leading to a gradual recovery of enzyme activity over time.[7]

    • Irreversible Inhibitor: If the inhibitor is irreversible, no significant recovery of enzyme activity will be observed, as the inhibitor remains covalently bound.[7]

PART 3: Determining the Mechanism of Action

Once potency and reversibility are established, the next step is to elucidate the precise mechanism of inhibition. This is achieved by studying the effect of the inhibitor on the enzyme's kinetics with respect to its substrate(s). For a kinase, this typically involves investigating the relationship with ATP. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[11]

G E Enzyme (E) ES Enzyme-Substrate (ES) E->ES +S I_comp Competitive Inhibitor (I) E->I_comp I_noncomp Non-competitive Inhibitor (I) E->I_noncomp S Substrate (S) ES->E -S P Product (P) ES->P -> E + P ES->I_noncomp I_uncomp Uncompetitive Inhibitor (I) ES->I_uncomp I_comp->E +I I_noncomp->E +I I_noncomp->ES +I I_uncomp->ES +I

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.